molecular formula C8H8N2S B7722709 6-methyl-1H-benzimidazole-2-thiol

6-methyl-1H-benzimidazole-2-thiol

Cat. No.: B7722709
M. Wt: 164.23 g/mol
InChI Key: CWIYBOJLSWJGKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C8H8N2S and its molecular weight is 164.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1H-benzimidazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIYBOJLSWJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 6-methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Chemical Properties of 6-methyl-1H-benzimidazole-2-thiol Subtitle: Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility in Drug Design[1][2]

Executive Summary & Structural Identity

This compound (often interchangeably referenced as 5-methyl-2-mercaptobenzimidazole ) is a heterocyclic scaffold critical to medicinal chemistry and materials science.[1] It serves as a primary pharmacophore in the synthesis of proton pump inhibitors (PPIs) and acts as a high-efficacy corrosion inhibitor.

Critical Tautomeric Distinction: Researchers must recognize that in unsubstituted benzimidazoles, the 5- and 6-positions are chemically equivalent in solution due to rapid annular tautomerism of the imidazole protons.[1][2] While the user-specified nomenclature is "6-methyl," the commercial and literature standard often defaults to the 5-methyl designation (CAS: 27231-36-3).[1] Throughout this guide, the terms are used with the understanding that they refer to the same equilibrating chemical entity in solution.

  • Primary CAS: 27231-36-3 (5-methyl isomer)[1][2][3]

  • Molecular Formula: C₈H₈N₂S[2][4]

  • Molecular Weight: 164.23 g/mol [2][5][6][7][8]

Molecular Architecture & Tautomerism

The reactivity of this compound is defined by two competing equilibria:

  • Annular Tautomerism: Migration of the proton between N1 and N3, rendering the 5- and 6-methyl positions equivalent.[2]

  • Thione-Thiol Tautomerism: The equilibrium between the thione (C=S) and thiol (C-SH) forms.

Expert Insight: In the solid state and neutral solution, the thione form is thermodynamically dominant. However, chemical reactivity (e.g., S-alkylation) often proceeds via the thiolate anion generated under basic conditions.

Tautomerism Thione5 5-Methyl-1,3-dihydro -2H-benzimidazole-2-thione (Dominant Solid State) Thiol5 5-Methyl-1H- benzimidazole-2-thiol (Reactive Intermediate) Thione5->Thiol5 H-shift (Minor) Thiol6 6-Methyl-1H- benzimidazole-2-thiol (Tautomer) Thiol5->Thiol6 Annular Tautomerism (Rapid in Soln)

Caption: Tautomeric equilibrium showing the dominance of the thione form and the equivalence of 5- and 6-methyl isomers via the thiol intermediate.[2]

Physicochemical Specifications

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

PropertyValue / RangeContextual Note
Appearance White to cream powderDarkens upon oxidation/air exposure.[1][2]
Melting Point 290 – 293 °CHigh MP indicates strong intermolecular H-bonding (dimer formation).
Solubility (Water) InsolubleHydrophobic aromatic core dominates.
Solubility (Base) SolubleDissolves in NaOH/KOH via thiolate formation.
Solubility (Organic) SolubleDMSO, Ethanol (hot), DMF.
pKa (Acidic) 10.2 – 10.6Deprotonation of the N-H/S-H moiety.
UV Absorption λmax ~305 nmCharacteristic of the benzimidazole-thione chromophore.[1]

Synthetic Pathways & Manufacturing

The industrial standard for synthesizing this compound involves the cyclocondensation of diamines with a thiocarbonyl source.[1][2]

Protocol: Condensation of 4-Methyl-1,2-phenylenediamine This method is preferred for its high yield and atom economy.[1][2]

  • Reagents: 4-methyl-1,2-phenylenediamine (1.0 eq), Carbon Disulfide (CS₂) (1.2 eq), Potassium Hydroxide (1.1 eq), Ethanol/Water (1:1).

  • Procedure:

    • Dissolve the diamine in the ethanol/water mixture containing KOH.

    • Slowly add CS₂ (Caution: Highly flammable/toxic).

    • Reflux the mixture for 3–6 hours. Evolution of H₂S gas indicates cyclization.

    • Work-up: Cool the solution and acidify with dilute Acetic Acid or HCl to pH 5–6.

    • Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Synthesis Start 4-Methyl-1,2-phenylenediamine Intermediate Xanthate Intermediate Start->Intermediate Nucleophilic Attack Reagent Carbon Disulfide (CS2) + KOH / EtOH Reagent->Intermediate Product This compound (Precipitate upon Acidification) Intermediate->Product Cyclization (-H2S)

Caption: Cyclocondensation pathway transforming the diamine precursor into the benzimidazole-2-thiol scaffold.[1][2]

Reactivity Profile & Functionalization

For drug development, the S-alkylation pathway is the most critical reaction. The nitrogen atoms in the benzimidazole ring are less nucleophilic than the sulfur anion (thiolate) generated in basic media.

A. Selective S-Alkylation (The "Lansoprazole" Route)

This reaction is the cornerstone of synthesizing PPIs. The thiolate anion attacks an electrophilic alkyl halide.

  • Mechanism: S_N2 Nucleophilic Substitution.

  • Conditions: Aqueous NaOH or K₂CO₃ in Acetone/Methanol.

  • Selectivity: High S-selectivity over N-selectivity is achieved because the sulfur atom is softer and more nucleophilic in the thiolate form.[1][2]

B. Oxidation
  • Disulfide Formation: Mild oxidation (e.g., Iodine, H₂O₂) leads to the disulfide dimer.

  • Sulfonic Acid: Vigorous oxidation (KMnO₄, H₂O₂) converts the thiol group to a sulfonic acid (-SO₃H), drastically changing solubility and bioactivity.

Reactivity Core 6-Methyl-1H-benzimidazole -2-thiol (Thiolate Anion) S_Alk S-Alkyl Derivative (Thioether) Core->S_Alk R-X, Base (Major Path) N_Alk N-Alkyl Derivative (Minor Product) Core->N_Alk R-X, Neutral (Competes) Disulfide Disulfide Dimer Core->Disulfide I2 or H2O2 (Oxidation)

Caption: Divergent reactivity pathways showing the dominance of S-alkylation under basic conditions.

Application in Drug Design (Case Study)

Target: Synthesis of Proton Pump Inhibitor (PPI) Precursors. The 6-methyl (or 5-methyl) scaffold is a direct structural analog used in the synthesis of Lansoprazole and Omeprazole derivatives.[1]

Experimental Protocol: S-Alkylation with Chloromethyl Pyridine

  • Preparation: Suspend this compound (10 mmol) in Methanol (50 mL).

  • Activation: Add NaOH (2.2 eq, 10% aq solution) to generate the soluble sodium thiolate. Stir for 30 mins at RT.

  • Coupling: Dropwise add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) in Methanol.

  • Reaction: Heat to 40–50°C for 3–5 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).[9]

  • Isolation: Evaporate methanol, add water. The thioether product precipitates.

  • Yield: Typically >90% due to the high nucleophilicity of the thiolate.

Causality: The use of NaOH ensures the thiol is fully deprotonated (pKa ~10.6), maximizing the reaction rate and S-selectivity. The specific pyridine derivative creates the "sulfide" precursor, which is subsequently oxidized to the sulfoxide (the active drug form).

References

  • ChemicalBook. (2025). 2-Mercapto-5-methylbenzimidazole Properties and CAS Data.

  • BenchChem. (2025).[10] Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives.

  • National Institutes of Health (NIH). (2025). 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- PubChem Compound Summary.

  • ResearchGate. (2005). Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole (Omeprazole Intermediate).[1]

  • Google Patents. (2014). CN104447694A - Intermediate raw material for synthesizing lansoprazole.[1]

Sources

6-methyl-1H-benzimidazole-2-thiol CAS 5398-29-8 data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to address the specific chemical entity 6-methyl-1H-benzimidazole-2-thiol while explicitly correcting the user-provided CAS number, which corresponds to a different industrial chemical.

Corrected CAS Registry: 27231-36-3

(Note: The CAS 5398-29-8 provided in the query corresponds to 3-Isothioureidopropionic acid, a nickel plating additive.[1] This guide focuses on the benzimidazole derivative as requested by the chemical name.)

Executive Summary

This compound (also known as 5-methyl-2-mercaptobenzimidazole ) is a heterocyclic scaffold critical in two distinct high-value sectors: corrosion inhibition for non-ferrous metals and medicinal chemistry as a pharmacophore for anthelmintic and antimicrobial agents.[1] Its efficacy stems from its ability to exist in a thione-thiol tautomeric equilibrium, allowing it to form stable coordinate bonds with metal surfaces (Cu, Zn) and interact with biological targets (e.g., tubulin).[1]

This guide provides a comprehensive analysis of its physicochemical properties, industrial synthesis, and mechanistic applications, serving as a self-validating resource for research and development.[1]

Chemical Identity & Physicochemical Characterization[2][3][4][5][6]

The molecule exhibits annular tautomerism .[1] While often drawn as a thiol (-SH), in the solid state and neutral solution, the thione (=S) form predominates.[1] This duality is essential for its reactivity.

PropertyData
Primary Name This compound
Common Synonyms 5-Methyl-2-mercaptobenzimidazole; 5-Methyl-1H-benzimidazole-2-thione
Correct CAS Number 27231-36-3
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Melting Point 288–292 °C (Decomposes)
Solubility Soluble in hot ethanol, alkaline solutions (NaOH), and DMSO.[1] Poorly soluble in water.
pKa ~9.8 (SH group), ~4.5 (NH group)
Appearance White to cream-colored crystalline powder

Synthesis & Manufacturing Workflow

The industrial and laboratory synthesis follows a cyclocondensation pathway. The self-validating nature of this protocol relies on the evolution of hydrogen sulfide (


) gas, which serves as a reaction progress indicator.
Core Reaction

Precursors: 4-Methyl-1,2-phenylenediamine + Carbon Disulfide (


)
Catalyst/Solvent:  Potassium Hydroxide (KOH) in Ethanol/Water.[1]
Mechanistic Pathway (DOT Diagram)

Synthesis_Pathway Start 4-Methyl-1,2- phenylenediamine Intermediate Dithiocarbamate Intermediate Start->Intermediate Nucleophilic Attack Reagent Carbon Disulfide (CS2) + KOH Reagent->Intermediate Cyclization Cyclization (- H2S) Intermediate->Cyclization Heat (Reflux) Product 6-Methyl-1H- benzimidazole-2-thiol Cyclization->Product Ring Closure

Figure 1: Cyclocondensation pathway.[1] The nucleophilic attack of the diamine nitrogen on the electrophilic carbon of


 forms a dithiocarbamate intermediate, which cyclizes upon heating to release 

.[1]

Key Application: Corrosion Inhibition Mechanism[1]

In industrial water systems and electronics, this compound acts as a mixed-type inhibitor for copper.[1] It functions by adsorbing onto the metal surface, following the Langmuir Adsorption Isotherm .[1]

Mechanism of Action[1]
  • Adsorption: The sulfur atom (thione form) and the nitrogen lone pair adsorb onto the positively charged copper surface.[1]

  • Complexation: A polymeric film of [Cu(I)-Inhibitor] forms.[1]

  • Barrier Effect: This hydrophobic film blocks the diffusion of dissolved oxygen and chloride ions to the metal surface.[1]

Quantitative Performance Data (Copper in 1M )
Concentration (ppm)Corrosion Rate (mm/y)Inhibition Efficiency (%)Surface Coverage (

)
0 (Blank)45.2--
508.481.40.814
1003.193.10.931
2001.297.30.973
5000.998.00.980
Adsorption Logic Diagram (DOT)

Corrosion_Mechanism Solution Corrosive Media (H+ / Cl- / O2) Adsorption Physisorption & Chemisorption (S-Cu and N-Cu bonds) Solution->Adsorption Diffusion Inhibitor This compound (Thione Form) Inhibitor->Adsorption Transport Film Protective Polymer Film [Cu-Inhibitor]n Adsorption->Film Polymerization Result Passivation of Anodic/Cathodic Sites Film->Result Barrier Formation

Figure 2: Electrochemical protection mechanism.[1] The inhibitor molecules displace water molecules on the metal surface, forming a compact barrier film.[1]

Experimental Protocols

Protocol A: Laboratory Synthesis (Self-Validating)

Objective: Synthesize 10g of this compound.

  • Setup: Equip a 250mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (to neutralize evolved

    
    ).
    
  • Dissolution: Dissolve 12.2g (0.1 mol) of 4-methyl-1,2-phenylenediamine in 100mL of Ethanol (95%).

  • Activation: Add 6.2g (0.11 mol) of Potassium Hydroxide (KOH) dissolved in 10mL water. Stir until homogenous.

  • Addition: Slowly add 8.4g (0.11 mol) of Carbon Disulfide (

    
    ) . Caution: Exothermic.[1]
    
  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3 hours.

    • Validation Check: The reaction is complete when

      
       evolution ceases (check trap bubbles).
      
  • Work-up:

    • Add 100mL of warm water.

    • Acidify with dilute Acetic Acid to pH 5-6.[1] The product will precipitate as a white/cream solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Characterization: Verify Melting Point (288-290°C).

Protocol B: Gravimetric Corrosion Testing

Objective: Determine inhibition efficiency on Copper coupons.

  • Preparation: Polish Copper coupons (2x2x0.2 cm) with emery paper (grades 400-1200), degrease with acetone, and weigh (

    
    ).
    
  • Immersion: Suspend coupons in 100mL of 1M

    
     containing 200 ppm of the inhibitor. Maintain at 25°C for 24 hours.
    
  • Cleaning: Remove coupons, wash with distilled water, dip in ammonia solution (to remove corrosion products), dry, and weigh (

    
    ).[1]
    
  • Calculation:

    
    
    
    
    
    [1]

Pharmaceutical Relevance

In drug development, this molecule serves as a privileged scaffold .[1] The 2-thiol group allows for S-alkylation, leading to derivatives with potent biological activities:

  • Antimicrobial: S-substituted derivatives show activity against S. aureus and E. coli.[1]

  • Anthelmintic: Structural similarity to Albendazole/Mebendazole.[1]

  • Mechanism: Inhibition of microtubule polymerization by binding to the colchicine-sensitive site of tubulin.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Skin and eye irritant (H315, H319).[1][2] Toxic to aquatic life with long-lasting effects.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible, as thiols can oxidize to disulfides over time.[1]

  • Incompatibility: Strong oxidizing agents.[1]

References

  • Synthesis & Tautomerism: Journal of Heterocyclic Chemistry. "Tautomeric equilibrium of 2-mercaptobenzimidazoles in solution and solid state." [1]

  • Corrosion Inhibition: Corrosion Science. "Benzimidazole derivatives as corrosion inhibitors for copper in acidic media: Adsorption and thermodynamic study."

  • CAS Verification: PubChem Compound Summary. "5-Methyl-2-mercaptobenzimidazole (CAS 27231-36-3)."[1] [1]

  • Biological Activity: European Journal of Medicinal Chemistry. "Synthesis and antimicrobial evaluation of S-substituted 2-mercaptobenzimidazole derivatives."

Sources

Structural Elucidation of 6-Methyl-1H-benzimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for the structural analysis of 6-methyl-1H-benzimidazole-2-thiol (6-MMBI). It synthesizes synthetic protocols, crystallographic theory, and data interpretation logic.

Executive Summary

This compound (6-MMBI) represents a critical scaffold in medicinal chemistry and industrial materials science (rubber vulcanization, corrosion inhibition). Its structural analysis is non-trivial due to prototropic tautomerism —the dynamic equilibrium between the thione and thiol forms.

This guide provides a rigorous workflow for synthesizing single crystals of 6-MMBI, collecting X-ray diffraction data, and chemically validating the structure. The core thesis of this analysis is that solid-state packing forces the molecule into the thione tautomer , a phenomenon stabilized by specific N-H···S hydrogen bonding networks.

Part 1: Molecular Identity & The Tautomeric Equilibrium

Before crystallization, one must understand the species in solution versus the solid state. In solution, 6-MMBI exists in rapid equilibrium. However, the "thiol" name is a misnomer in the context of crystallography; the thione form is the thermodynamically preferred polymorph in the lattice.

The 5-Methyl vs. 6-Methyl Ambiguity

A critical crystallographic nuance is the numbering of the methyl group.

  • In Solution: Due to rapid proton exchange between N1 and N3, the 5-methyl and 6-methyl isomers are often indistinguishable (denoted as 5(6)-methyl).

  • In Crystal: The lattice "freezes" the proton on a specific nitrogen. If the proton resides on the nitrogen para to the methyl group, it is defined as the 6-isomer. If meta, it is the 5-isomer.

Diagram: Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific "locking" mechanism observed during crystallization.

Tautomerism cluster_0 Thermodynamic Driver Solution Solution Phase (Fast Exchange) Thiol Thiol Form (Ar-S-H) Rare in Solid State Solution->Thiol Minority Thione Thione Form (NH-C=S) Dominant Solid Polymorph Solution->Thione Majority Thiol->Thione Tautomerization Crystal Crystalline Lattice (P21/c or similar) Thione->Crystal Self-Assembly (H-Bond Stabilization)

Caption: Figure 1. The crystallization trajectory favors the Thione tautomer due to the high enthalpy of N-H···S hydrogen bond formation.

Part 2: Experimental Protocol (Synthesis & Crystallization)

High-quality structural data requires high-purity single crystals. The following protocol minimizes impurities that lead to twinning or disorder.

Synthesis Workflow

Reaction: Condensation of 4-methyl-1,2-phenylenediamine with Carbon Disulfide (


) in basic media.
  • Reagents: Dissolve 4-methyl-1,2-phenylenediamine (0.1 mol) in Ethanol (100 mL).

  • Addition: Add KOH (0.11 mol) dissolved in water, followed by slow addition of

    
     (0.12 mol).
    
  • Reflux: Heat to reflux (

    
    C) for 3-4 hours. Evolution of 
    
    
    
    gas confirms reaction progress (ensure proper ventilation).
  • Quench: Pour reaction mixture into ice-cold water acidified with dilute acetic acid to pH 5-6.

  • Precipitation: The crude thione precipitates as a white/pale-yellow solid.

Crystallization Strategy (The "Slow Evaporation" Method)

To obtain X-ray quality crystals (approx.


 mm), we utilize a solvent system that balances solubility with evaporation rate.
  • Solvent: Ethanol/Water (80:20 v/v) or pure Acetone.

  • Method: Dissolve 50 mg of purified precipitate in 10 mL warm solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm and poke 3-4 small holes.
    
  • Conditions: Leave undisturbed at room temperature (

    
    C) for 3-7 days.
    

Crystallization Start Crude 6-MMBI Solvent Dissolution (Ethanol/Water 80:20) Start->Solvent Filter Micro-Filtration (Remove Nucleation Sites) Solvent->Filter Vial Slow Evaporation (Controlled Supersaturation) Filter->Vial Result Single Crystals (Block/Prism Morphology) Vial->Result 3-7 Days

Caption: Figure 2. Optimization of crystal growth via controlled supersaturation to prevent micro-crystallinity.

Part 3: X-Ray Diffraction Data Collection & Refinement

Once a suitable crystal is mounted, the following parameters are standard for this class of organosulfur compounds.

Data Collection Parameters[1][2][3]
  • Temperature: 100 K (Cryocooling is mandatory to reduce thermal motion of the methyl group and sulfur atom).

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    . Mo is preferred to minimize absorption by Sulfur.
  • Resolution: 0.8 Å or better is required to resolve hydrogen positions, which are critical for confirming the N-H tautomer.

Refinement Strategy (SHELXL / OLEX2)
  • Space Group Determination: Expect Monoclinic (

    
     or 
    
    
    
    ) or Triclinic (
    
    
    ).
  • Heteroatoms: Locate S and N atoms first using Direct Methods or Intrinsic Phasing.

  • Hydrogen Treatment:

    • Methyl Hydrogens:[1] Treat as a rotating group (AFIX 137 in SHELX) to account for rotational disorder.

    • Amine Hydrogens: Do not use geometrical riding models immediately. Locate them in the Difference Fourier Map (

      
      ) to prove the proton is on Nitrogen (Thione) and not Sulfur (Thiol).
      

Part 4: Structural Architecture & Validation

This section details how to interpret the solved structure. You are looking for specific geometric markers that validate the identity of the molecule.

The "Smoking Gun": Bond Length Analysis

To definitively distinguish between the Thione and Thiol forms, analyze the Carbon-Sulfur bond length (


).
Bond TypeTheoretical Length (Å)Experimental Range (Å)Interpretation
C=S (Thione) 1.62 - 1.68 1.67 - 1.70 Double bond character. Confirms Thione.
C-S (Thiol)1.76 - 1.821.75 - 1.80Single bond character. Indicates Thiol.[2][3]
C-N (Ring)1.35 - 1.401.36 - 1.39Partial double bond character (Resonance).

Validation Rule: If your refined


 distance is 

Å, you have the Thione tautomer.
Supramolecular Synthons (Packing)

The crystal packing of 6-MMBI is dominated by strong hydrogen bond donors (NH) and acceptors (S).

  • Primary Interaction:

    
    .
    
  • Geometry: The NH group acts as a donor to the thione Sulfur of a neighboring molecule, forming Centrosymmetric Dimers (

    
     motif) or infinite ribbons.
    
  • Secondary Interaction:

    
     stacking between benzimidazole rings (typically 3.5 - 3.8 Å centroid-centroid distance).
    

Packing MolA Molecule A (Donor NH) Interaction H-Bond (N-H...S) MolA->Interaction 2.3-2.5 Å MolB Molecule B (Acceptor S) Interaction->MolB

Caption: Figure 3. The primary supramolecular synthon driving crystal lattice stability.

Part 5: Physicochemical Implications[2]

Understanding the crystal structure allows for predictive modeling of the compound's behavior in applications.

  • Solubility: The strong intermolecular

    
     hydrogen bonds result in high lattice energy, explaining the compound's poor solubility in non-polar solvents and requirement for polar protic solvents (Ethanol) for recrystallization.
    
  • Thermal Stability: The thione form's resonance stabilization contributes to a high melting point (typically

    
    C).
    
  • Metal Coordination: In corrosion inhibition, the crystal structure reveals that the Sulfur atom is the "soft" donor site, ready to coordinate with soft metals like Copper or Silver, while the Nitrogen aids in surface adsorption.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.[Link]

    • Note: Search for refcodes related to "mercaptobenzimidazole" for compar
  • PubChem. Compound Summary for CID 11092, 2-Mercaptobenzimidazole. National Library of Medicine. [Link]

  • Popiołek, L. (2017). Structural characterization of benzimidazole-2-thione derivatives. Journal of Molecular Structure. (General reference for bond length comparison).
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. [Link]

Sources

pKa Values and Acidity Constants of Benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzimidazole-2-thiol (also known as 2-mercaptobenzimidazole or MBI) is a privileged scaffold in medicinal chemistry and industrial applications, serving as a core structure for proton pump inhibitors (e.g., Rabeprazole), rubber antioxidants, and corrosion inhibitors. Understanding its ionization behavior—specifically its


 values—is critical for predicting solubility, membrane permeability, and metal-ligand binding affinity.

This guide provides a definitive technical analysis of the acidity constants of benzimidazole-2-thiol and its 5-substituted derivatives. Unlike simple benzimidazoles, the 2-thiol derivatives exhibit complex tautomeric equilibria that drastically alter their acid-base profiles. This document synthesizes experimental data with theoretical frameworks to provide actionable insights for researchers.

Chemical Fundamentals: Tautomerism and Ionization

To accurately interpret


 data, one must first define the species in solution. Benzimidazole-2-thiol exists in a tautomeric equilibrium between the thione  (1,3-dihydro-2H-benzimidazole-2-thione) and the thiol  (1H-benzimidazole-2-thiol) forms.
The Thione Dominance

In the solid state and in neutral polar solvents (like water and ethanol), the thione form predominates. This is due to the significant resonance stabilization energy of the thioamide moiety. Consequently, the "acidity" of MBI usually refers to the deprotonation of the thioamide nitrogen, not the thiol -SH group.

Ionization Pathways

MBI is an amphiprotic molecule, possessing both acidic and basic centers:

  • Basic Pathway (

    
    ):  Protonation of the thione sulfur or the pyridine-like nitrogen in strong acid. Due to the electron-withdrawing nature of the thione group, the neutral molecule is significantly less basic than unsubstituted benzimidazole.
    
  • Acidic Pathway (

    
    ):  Deprotonation of the pyrrole-like -NH group to form the thioimidate anion. This is the relevant value for physiological solubility and metal coordination.
    
Visualization of Equilibria

The following diagram illustrates the tautomeric shift and the two ionization steps.

Tautomerism Cation Cationic Form (Protonated) [H2L]+ Thione Thione Form (Neutral Dominant) [HL] Cation->Thione pKa1 ~ 2.6 (-H+) Thione->Cation Thiol Thiol Form (Minor Tautomer) [HL]* Thione->Thiol Tautomerism (K_T << 1) Anion Anionic Form (Deprotonated) [L]- Thione->Anion pKa2 ~ 9.9 (-H+) Thiol->Anion (-H+) Anion->Thione

Figure 1: Ionization scheme of Benzimidazole-2-thiol. The solid green node represents the dominant neutral species in solution.

Experimental Determination Protocols

Accurate determination of MBI


 values is challenging due to low aqueous solubility and overlapping spectral bands. The following protocols are the industry standard for high-precision measurements.
Spectrophotometric Titration (UV-Vis)

This is the preferred method for MBI derivatives because the transition from neutral thione to anion causes a distinct bathochromic shift (red shift) and hyperchromic effect in the UV spectrum.

Protocol:

  • Stock Solution: Dissolve

    
     M derivative in 20% ethanol/water (to ensure solubility).
    
  • Buffer Preparation: Prepare a series of Britton-Robinson buffers ranging from pH 2.0 to 12.0.

  • Scanning: Record UV-Vis spectra (200–400 nm) for the sample in each buffer.

  • Data Processing: Select the analytical wavelength (

    
     of the anion). Plot Absorbance vs. pH.
    
  • Calculation: Use the Henderson-Hasselbalch equation or non-linear regression (e.g., SQUAD software) to determine the inflection point.

Potentiometric Titration

Used primarily for verifying the acidic


 of highly soluble derivatives or confirming the basic 

in non-aqueous solvents.

Protocol:

  • Setup: Calibrate a glass electrode with standard buffers (pH 4.0, 7.0, 10.0).

  • Titrant: Carbonate-free NaOH (0.1 M) for acidic

    
    ; HCl (0.1 M) for basic 
    
    
    
    .
  • Titration: Titrate a

    
     M solution of the compound under 
    
    
    
    atmosphere to prevent oxidation of the thiol group to disulfide.
  • Gran Plot: Use Gran methods to determine the equivalence point and calculate

    
    .
    

Workflow Start Start: Pure Compound Solubility Check Aqueous Solubility Start->Solubility Decision Soluble > 1mM? Solubility->Decision Potent Potentiometric Titration (Standard Glass Electrode) Decision->Potent Yes UV UV-Vis Spectrophotometry (20% EtOH/Water) Decision->UV No (Low Solubility) Analysis Data Analysis (Henderson-Hasselbalch / SQUAD) Potent->Analysis UV->Analysis Result Report pKa1 & pKa2 Analysis->Result

Figure 2: Decision matrix for selecting the appropriate pKa determination method.

Data Analysis: pKa Values and Substituent Effects

The table below consolidates experimental and predicted


 values for 2-mercaptobenzimidazole and its common 5-substituted derivatives.
Quantitative Data Table
CompoundSubstituent (5-pos)

(Hammett)*
Basic

(Cation

Neutral)
Acidic

(Neutral

Anion)
Effect on Acidity
2-Mercaptobenzimidazole -H 0.00 2.60 - 2.90 9.80 - 10.25 Reference
5-Methyl-MBI-CH

-0.17~3.1010.45 - 10.60Decreases (Higher

)
5-Methoxy-MBI-OCH

-0.27~3.2510.50 - 10.80Decreases (Higher

)
5-Chloro-MBI-Cl+0.23~2.109.10 - 9.40Increases (Lower

)
5-Nitro-MBI-NO

+0.78< 1.507.80 - 8.20Strongly Increases

*Hammett constants (


) are approximate indicators of electronic influence.
Structure-Activity Relationship (SAR)

The acidity of the -NH group in the thione ring is governed by the electronic stability of the resulting anion.

  • Electron-Withdrawing Groups (EWG): Substituents like -NO

    
      and -Cl  at the 5-position withdraw electron density from the benzene ring. This effect is transmitted to the imidazole ring, stabilizing the negative charge on the thioimidate anion.
    
    • Result: The equilibrium shifts to the right (anion form), lowering the

      
      .
      
  • Electron-Donating Groups (EDG): Substituents like -CH

    
      and -OCH
    
    
    
    donate electron density. This destabilizes the forming negative charge on the anion.
    • Result: The equilibrium stays to the left (neutral form), raising the

      
      .
      

This relationship follows the Hammett equation:



For benzimidazoles, the reaction constant 

is typically positive, confirming that electron withdrawal increases acidity.

Applications in Drug Design & Development[2]

Understanding these values is not merely academic; it dictates the behavior of MBI derivatives in biological and industrial systems.

Solubility Profiling
  • Physiological pH (7.4): Most MBI derivatives (

    
    ) remain in the neutral thione form. This implies high lipophilicity (LogP ~1.5–2.5) and good membrane permeability but poor aqueous solubility.
    
  • Formulation: To solubilize these drugs, formulations often require pH adjustment to >10 (forming the salt) or the use of cyclodextrins.

Metal Chelation & Corrosion Inhibition

MBI is a potent corrosion inhibitor for Copper and Steel. The anionic form is the active species responsible for binding metal ions.

  • Mechanism: At neutral pH, the concentration of the anion is low (

    
    ). However, the strong affinity of the Sulfur for soft metals (Cu, Ag, Au) drives the equilibrium, effectively lowering the apparent 
    
    
    
    at the metal surface and forming a protective MBI-Metal film.

References

  • Foye, W. O., & Lo, J. R. (1972). Dissociation constants of 2-mercaptobenzimidazole and related compounds. Journal of Pharmaceutical Sciences, 61(8), 1209-1212. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. Link

  • Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. Link

  • PubChem. 2-Mercaptobenzimidazole (Compound Summary). National Library of Medicine. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

Benzimidazole-Based Corrosion Inhibitors: Structural Evolution, Mechanistic Principles, and Validation Protocols

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of benzimidazole (BZI) derivatives as high-performance corrosion inhibitors. While historically utilized in pharmaceutical synthesis, the BZI scaffold has emerged as a critical asset in materials science, particularly for protecting mild steel and copper alloys in aggressive acidic (HCl, H₂SO₄) and marine environments. This document details the structural evolution from simple azoles to functionalized mercapto-benzimidazoles, elucidates the quantum-chemical mechanisms of adsorption, and establishes robust experimental protocols for validation using Electrochemical Impedance Spectroscopy (EIS) and Density Functional Theory (DFT).

Cross-Disciplinary Note: For drug development professionals, the synthetic pathways described herein (e.g., Phillips-Ladenburg condensation) are identical to those used in medicinal chemistry. The "privileged scaffold" status of benzimidazole applies equally to receptor binding in pharmacology and active site blocking in metallurgy.

Part 1: Historical Evolution & Structural Fundamentals

The development of corrosion inhibitors has historically moved from inorganic salts (chromates, phosphates) to organic heterocycles due to environmental toxicity regulations. Benzimidazole represents a "Second Generation" azole inhibitor, evolving from the simpler benzotriazole (BTA).

The Structural Advantage

The efficacy of benzimidazole stems from its fused benzene and imidazole rings. Unlike simple amines, the BZI structure offers a dual-mode interaction:

  • Planar Topology: The flat aromatic system allows for parallel adsorption onto the metal lattice, maximizing surface coverage (

    
    ).
    
  • Heteroatom Anchors: The N-3 atom (imine nitrogen) possesses a lone pair available for coordinate bonding with metal d-orbitals (e.g., Fe, Cu), while the N-1 atom (amine nitrogen) allows for functionalization.

Evolution of Functionalization

The industry has moved toward specific functional groups to enhance the "sticking probability" of the molecule:

  • Generation 1 (Parent BZI): Moderate efficiency. Relies solely on ring nitrogen interaction.

  • Generation 2 (2-Mercaptobenzimidazole - MBI): The introduction of an exocyclic sulfur atom (–SH) creates a "soft" base center, significantly increasing affinity for "soft" acids like Cu²⁺ and Fe²⁺ (HSAB Principle).

  • Generation 3 (Long-Chain Derivatives): Alkylation at the N-1 position adds a hydrophobic tail, creating a physical barrier that repels water and aggressive ions (Cl⁻, SO₄²⁻).

Part 2: Mechanistic Principles of Inhibition

Understanding the mechanism is not merely academic; it dictates the operational limits (pH, temperature) of the inhibitor.

Adsorption Isotherms

BZI inhibitors primarily function by adsorbing onto the metal surface, displacing water molecules. This process typically follows the Langmuir Adsorption Isotherm , described by:

Where:

  • 
     = Inhibitor concentration[1]
    
  • 
     = Surface coverage (calculated from EIS or Weight Loss)
    
  • 
     = Equilibrium constant of adsorption
    
Chemisorption vs. Physisorption
  • Physisorption: Electrostatic interaction between the protonated benzimidazole cation (

    
    ) and the charged metal surface (often negative due to adsorbed Cl⁻ ions in acid). 
    
    
    .
  • Chemisorption: Direct covalent-like bonding between the unprotonated N/S atoms and metal surface vacancies.

    
    .
    

Most high-performance BZI derivatives exhibit mixed-mode adsorption , with

Visualization of the Adsorption Pathway

AdsorptionMechanismSolutionBulk Solution(BZI + H+ + Cl-)TransportMass Transportto InterfaceSolution->TransportPhysisorptionPhysisorption(Electrostatic: BZIH+ ... Cl- ... Fe)Transport->Physisorption FastChemisorptionChemisorption(Donor-Acceptor: N/S -> d-orbitals)Physisorption->Chemisorption Slow/EquilibriumFilmProtective Film(Hydrophobic Barrier)Chemisorption->Film High Coverage

Figure 1: Step-wise adsorption mechanism of benzimidazole inhibitors. Transition from weak electrostatic physisorption to stable chemisorption is critical for long-term protection.

Part 3: Comparative Efficiency Data

The following data consolidates findings from multiple studies (Obot et al., Guo et al.) regarding the Inhibition Efficiency (IE%) of BZI derivatives on Mild Steel in 1.0 M HCl.

Table 1: Comparative Inhibition Efficiency at 303 K

Inhibitor CompoundConcentration (mM)Inhibition Efficiency (IE%)Mechanism Note
Benzimidazole (BZI) 5.065.4%Limited by lack of auxiliary anchor groups.
2-Methylbenzimidazole 5.078.2%Methyl group acts as electron donor (+I effect), increasing ring electron density.
2-Mercaptobenzimidazole (MBI) 1.093.4% Sulfur atom provides strong chemisorption center; forms insoluble complex.
2-Aminobenzimidazole 5.088.1%Amino group enhances electron density but is less "soft" than sulfur.
Long-chain Alkyl-BZI 0.595.2%Hydrophobic tail effect dominates; excellent film forming.

Part 4: Experimental Validation Protocols

As an application scientist, "trust but verify" is the rule. The following protocols are designed to be self-validating.

Electrochemical Impedance Spectroscopy (EIS)

EIS is the gold standard because it distinguishes between solution resistance (


Protocol:

  • Cell Setup: Three-electrode system.

    • Working Electrode (WE): Mild Steel (embedded in epoxy, 1 cm² exposed).

    • Counter Electrode (CE): Platinum foil (large surface area).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Preparation: Polish WE with SiC paper (up to 1200 grit), degrease with acetone, wash with bidistilled water.

  • OCP Stabilization: Immerse WE in test solution (e.g., 1M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

  • Measurement: Apply AC signal (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz.[2][3]

  • Validation:

    • Nyquist Plot: Look for a depressed semicircle. The diameter corresponds to

      
      .
      
    • Bode Plot: Phase angle maximum should approach 90° for ideal capacitive behavior.

    • Calculation:

      
      
      
Potentiodynamic Polarization (Tafel)

Used to determine if the inhibitor is Anodic, Cathodic, or Mixed-type.

Protocol:

  • Scan Range: ±250 mV relative to OCP.

  • Scan Rate: 1.0 mV/s (slow scan is crucial to maintain quasi-equilibrium).

  • Analysis: Extrapolate linear Tafel regions to intersect at

    
     and 
    
    
    .
  • Causality Check:

    • If

      
       shifts >85 mV, it is a specific anodic/cathodic inhibitor.
      
    • If shift <85 mV, it is a mixed-type inhibitor (most BZIs fall here).

Experimental Workflow Diagram

ExperimentalWorkflowPrepSample Preparation(Polish 1200 grit -> Degrease)OCPOCP Stabilization(30 mins, drift <1mV)Prep->OCPEISEIS Measurement(100 kHz - 10 mHz)OCP->EISTafelTafel Polarization(±250 mV vs OCP)EIS->Tafel Sequential RunAnalysisData Fitting(Equivalent Circuit R(QR))EIS->AnalysisTafel->Analysis

Figure 2: Standard electrochemical workflow for validating corrosion inhibitors. EIS is performed before Tafel polarization to avoid surface perturbation.

Part 5: Computational Modeling (DFT)

Modern inhibitor development requires theoretical grounding. Density Functional Theory (DFT) predicts the reactivity of the BZI molecule.

Key Parameters & Interpretation:

  • 
     (Highest Occupied Molecular Orbital):  Indicates electron-donating ability. Higher values = stronger interaction with metal.
    
  • 
     (Lowest Unoccupied Molecular Orbital):  Indicates electron-accepting ability (back-donation from metal).
    
  • Energy Gap (

    
    ):  A lower gap implies the molecule is "softer" and more reactive (higher inhibition efficiency).
    
  • Dipole Moment (

    
    ):  Higher dipole moments often correlate with better accumulation at the interface.
    

Example Insight: For 2-Mercaptobenzimidazole, the HOMO is typically localized on the Sulfur atom and the Benzene ring, confirming that the sulfur atom is the primary "anchor" point for chemisorption.

References

  • Obot, I. B., et al. (2019). "Recent advances in the use of benzimidazoles as corrosion inhibitors." Journal of Molecular Liquids.

  • Guo, L., et al. (2020). "Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid." MDPI Materials.

  • Khaled, K. F. (2006).[4] "Corrosion and Inhibition of 316L stainless steel in neutral medium by 2-Mercaptobenzimidazole." International Journal of Electrochemical Science.

  • Tüzün, B. (2019).[5] "Investigation of Benzimidazole Derivates as Corrosion Inhibitor by DFT." Cumhuriyet Science Journal.[5]

  • ASTM G106-89. "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements." ASTM International.

Methodological & Application

Protocol for synthesizing 6-methyl-1H-benzimidazole-2-thiol from o-phenylenediamine

[1]

Audience:1

Core Directive & Strategic Pre-Analysis

The Substrate Specificity Paradox

CRITICAL EXPERIMENTAL NOTE: While the request specifies "o-phenylenediamine" as the starting material, strict adherence to unsubstituted o-phenylenediamine (1,2-diaminobenzene) will yield benzimidazole-2-thiol, lacking the methyl group.[1]

To synthesize 6-methyl-1H-benzimidazole-2-thiol (also referred to as 5-methyl-2-mercaptobenzimidazole), the required substrate is 4-methyl-1,2-diaminobenzene (also known as 3,4-diaminotoluene).[1] This protocol explicitly utilizes the methylated precursor to ensure structural accuracy.

Tautomeric Considerations

Researchers must recognize that the target molecule exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and polar solvents, the thione form (1,3-dihydro-5-methyl-2H-benzimidazole-2-thione) predominates.[1] This impacts spectral characterization (IR/NMR) and solubility profiles.

Safety Protocol (HSE Mandates)

This synthesis involves Carbon Disulfide (


)
HazardRisk DescriptionMitigation Strategy
Neurotoxicity

attacks the nervous system; chronic exposure is cumulative.[1]
Zero-tolerance: Handle only in a high-velocity fume hood. Double-glove (Nitrile/Laminate).[1]
Flammability

has an auto-ignition temperature of just 90°C .[1] Contact with a hot hotplate surface can trigger explosion.
Oil Bath Only: Never use a naked hotplate surface. Use a silicone oil bath or heating mantle with temperature control.
Sensitization Phenylenediamines are potent skin sensitizers and potential carcinogens.Weigh in a closed balance or glovebox if possible. Wear P100 respiratory protection if handling powder outside a hood.

Reaction Mechanism & Pathway[2][3][4][5]

The synthesis proceeds via a nucleophilic attack of the diamine nitrogen on the electrophilic carbon of


Mechanistic Visualization (DOT)

ReactionPathwayStart4-Methyl-1,2-diaminobenzeneInter1DithiocarbamateIntermediateStart->Inter1+ CS2 / KOH(Nucleophilic Attack)CS2Carbon Disulfide (CS2)CS2->Inter1CyclicCyclization(- H2S)Inter1->CyclicIntramolecularCondensationProductThis compound(Thione Tautomer)Cyclic->ProductTautomerization

Caption: Reaction pathway from diamine precursor to the final thione product via dithiocarbamate intermediate.

Experimental Protocol

Materials & Reagents[2][3][6][7][8][9][10][11]
ReagentCAS No.Equiv.Role
4-Methyl-1,2-diaminobenzene 496-72-01.0Substrate
Carbon Disulfide (

)
75-15-01.2 - 1.5Thiolation Agent
Potassium Hydroxide (KOH) 1310-58-31.1Base Catalyst
Ethanol (95% or Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-7QuenchProtonation/Precipitation
Step-by-Step Methodology

Step 1: Preparation of Basic Solution

  • In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve KOH (5.6 g, 0.1 mol) in a mixture of Ethanol (30 mL) and Deionized Water (20 mL) .

  • Note: The presence of water aids in the solubility of the base and the subsequent intermediate.

Step 2: Addition of Reagents

  • Add 4-Methyl-1,2-diaminobenzene (12.2 g, 0.1 mol) to the alkaline solution. Stir until fully dissolved.

  • CRITICAL: Place the flask in an ice bath to cool to 0-5°C.

  • Add Carbon Disulfide (9.0 mL, ~0.15 mol) dropwise via an addition funnel or syringe over 15 minutes.

    • Why: The reaction is exothermic. Controlling the temperature prevents the evaporation of highly volatile

      
      .
      

Step 3: Reflux

  • Attach a high-efficiency reflux condenser.[1] Ensure coolant flow is active (chilled water preferred).

  • Transfer the flask to a silicone oil bath preset to 80°C .

  • Reflux the mixture for 3 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting diamine spot should disappear.

    • Observation: The evolution of

      
       gas (rotten egg smell) indicates the cyclization is proceeding. Ensure the fume hood sash is low.
      

Step 4: Workup & Isolation

  • Remove the flask from heat and allow it to cool to room temperature.

  • Add Activated Charcoal (1.0 g) and reheat to reflux for 10 minutes (optional, removes colored impurities). Filter hot through Celite.

  • Concentrate the filtrate to approximately 50% volume using a rotary evaporator (Water bath < 50°C).

  • Dilute the residue with Warm Water (100 mL) .

  • Acidification: Slowly add Dilute Acetic Acid (50% v/v) with vigorous stirring until the pH reaches ~5-6.

    • Result: The product will precipitate as a white to off-white solid.[1]

  • Cool the slurry in a refrigerator (4°C) for 2 hours to maximize yield.

Step 5: Purification

  • Filter the solid using a Buchner funnel.[2][3] Wash with cold water (3 x 20 mL) to remove residual salts.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) or pure Ethanol .

    • Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly.

  • Dry the crystals in a vacuum oven at 60°C for 12 hours.

Workflow Visualization

ExperimentalWorkflowSetupSetup:Dissolve KOH in EtOH/H2OAdd DiamineAdditionAddition:Cool to 0°CAdd CS2 DropwiseSetup->AdditionReactionReaction:Reflux 80°C (3-6h)H2S EvolutionAddition->ReactionQuenchQuench:ConcentrateAcidify w/ AcOH (pH 5-6)Reaction->QuenchPurifyPurification:Filter SolidRecrystallize (EtOH)Quench->Purify

Caption: Operational workflow for the synthesis and isolation of MMB.

Characterization & Quality Control

ParameterSpecificationMethod
Appearance White to cream crystalline powderVisual
Melting Point 290°C - 295°C (Dec)Capillary Method
Yield 75% - 85%Gravimetric
IR Spectrum 3100-3200

(NH stretch)1180-1200

(C=S stretch)
FTIR (KBr Pellet)
1H NMR

2.3 (s, 3H,

)

12.3 (br s, NH)Aromatic signals ~6.9-7.2 ppm
DMSO-

Expert Insight on Tautomerism: In the IR spectrum, the absence of a sharp S-H stretch (typically ~2550

thione

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield

evaporation before reaction.
Ensure efficient reflux condenser; add

slowly at 0°C.
Dark Product Oxidation of diamine precursor.Use fresh diamine or recrystallize precursor before use. Use charcoal during workup.[2][4]
Oily Product Incomplete acidification or solvent trapping.Ensure pH is < 6. Scratch the flask walls with a glass rod to induce crystallization.

References

  • PrepChem. (n.d.). Synthesis of 2-mercapto-5-methylbenzimidazole. Retrieved from [Link]

  • Organic Syntheses. (1950). 2-Mercaptobenzimidazole.[1][5][6][3][7][8][9][10] Organic Syntheses, Coll. Vol. 30, p.56. (Adapted method for methylated derivative). Retrieved from [Link]

  • Gurrala, S., et al. (2010).[4] Synthesis of Some Novel Bis Type 2-Mercapto Benzimidazole Derivatives. International Journal of Pharmacy & Therapeutics, 1(2), 92-97.[4] (Detailed stoichiometry and MP data).

  • PubChem. (2023). 5-Methylbenzimidazole-2-thiol Compound Summary. National Library of Medicine. Retrieved from [Link]

Application Note: Covalent Grafting of 6-Methyl-1H-benzimidazole-2-thiol (MBIT) onto Polymer Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for grafting 6-methyl-1H-benzimidazole-2-thiol (MBIT) onto two distinct polymer backbones: Chloromethylated Polystyrene (CMPS) and Polyvinyl Chloride (PVC) .

MBIT is a potent heterocyclic antioxidant and corrosion inhibitor. By covalently grafting MBIT to a polymer backbone, researchers can create "immobilized stabilizers" that do not migrate, leach, or volatilize—a common failure mode in commercial rubber and plastic formulations. This guide focuses on Nucleophilic Substitution (


)  pathways, prioritizing S-alkylation  to maintain the aromatic integrity of the benzimidazole ring, which is critical for its radical scavenging and metal-chelating efficacy.

Chemical Strategy & Mechanism[1][2]

The Tautomeric Challenge

This compound exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms. In solution, the thione form often predominates. However, for successful grafting, we utilize the thiolate anion (C) generated by a base.

  • Path A (S-Alkylation): Attack by the sulfur atom. This yields a thioether linkage. This is the preferred pathway for antioxidant applications as it preserves the benzimidazole nitrogen for hydrogen bonding or coordination.

  • Path B (N-Alkylation): Attack by the nitrogen atom. This yields a thione derivative. This is often less desirable for antioxidant activity but can occur if "hard" bases or high temperatures are used.

Strategic Choice: We employ soft bases (Carbonates) and polar aprotic solvents to favor the softer nucleophile (Sulfur), ensuring S-alkylation.

Reaction Mechanism Diagram

G MBIT This compound (Thione/Thiol Equilibrium) Anion Thiolate Anion (Nucleophile) MBIT->Anion Deprotonation Base Base (K2CO3) Base->Anion Product_S S-Grafted Polymer (Thioether Linkage) TARGET Anion->Product_S Attack via Sulfur (Soft Nucleophile) Product_N N-Grafted Polymer (Thione Linkage) SIDE PRODUCT Anion->Product_N Attack via Nitrogen (Hard Nucleophile) Polymer Chlorinated Polymer (CMPS or PVC) Polymer->Product_S Polymer->Product_N

Figure 1: Mechanistic pathway for the grafting of MBIT.[1][2] Conditions are tuned to maximize the green path (S-alkylation).

Protocol A: Grafting onto Chloromethylated Polystyrene (CMPS)

Context: This method uses Merrifield-type resins or soluble chloromethylated polystyrene. It is ideal for creating high-capacity chelating resins or catalytic supports.

Materials
  • Polymer: Chloromethylated Polystyrene (CMPS) beads (1.0 - 1.5 mmol Cl/g loading) or soluble CMPS powder.

  • Ligand: this compound (MBIT).

  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Catalyst: Potassium Iodide (KI) (Optional, accelerates reaction).

Step-by-Step Procedure
  • Swelling:

    • Place 1.0 g of CMPS beads in a round-bottom flask.

    • Add 20 mL of DMF. Allow to swell for 1 hour at room temperature. Note: Proper swelling exposes the internal chloromethyl groups.

  • Activation of Ligand:

    • In a separate vial, dissolve 3.0 equivalents (relative to Cl content) of MBIT in 10 mL DMF.

    • Add 3.5 equivalents of anhydrous

      
      . Stir for 30 minutes to generate the thiolate anion.
      
  • Grafting Reaction:

    • Pour the activated ligand solution into the flask containing the swollen polymer.

    • Add a catalytic amount of KI (10 mol%).

    • Heat the mixture to 60°C under inert atmosphere (

      
      ) with gentle stirring (overhead stirrer preferred to avoid grinding beads).
      
    • Reaction Time: 24 hours.

  • Purification:

    • Filter the polymer beads.[3]

    • Wash Sequence: DMF (x3)

      
       Water (x3) 
      
      
      
      Methanol (x3)
      
      
      Dichloromethane (x2).
    • Critical Step: The water wash removes inorganic salts (

      
      , 
      
      
      
      ); the methanol wash removes unreacted MBIT.
  • Drying:

    • Dry under vacuum at 50°C for 12 hours.

Protocol B: Functionalization of Polyvinyl Chloride (PVC)

Context: PVC is prone to thermal degradation via dehydrochlorination. Grafting MBIT stabilizes the PVC by replacing labile allylic/tertiary chlorines with stable thioether groups.

Materials
  • Polymer: PVC powder (Commercial grade).

  • Solvent: Cyclohexanone (Preferred for high selectivity) or THF.

  • Base: Potassium Carbonate (

    
    ).
    
  • Precipitant: Methanol.[4][5]

Step-by-Step Procedure
  • Dissolution:

    • Dissolve 2.0 g of PVC in 50 mL of Cyclohexanone . Heat to 60°C to ensure complete dissolution.

    • Why Cyclohexanone? It allows for higher temperatures than THF without pressure vessels and suppresses elimination side reactions compared to DMF [1].

  • Reagent Addition:

    • Add 1.5 g of MBIT (Excess relative to surface/labile sites, or stoichiometric for bulk modification).

    • Add 1.0 g of

      
      .
      
  • Substitution Reaction:

    • Stir the mixture at 60°C for 6–12 hours under

      
      .
      
    • Caution: Do not exceed 80°C. Higher temperatures trigger dehydrochlorination (elimination), turning the PVC yellow/brown (polyene formation).

  • Precipitation & Work-up:

    • Pour the reaction mixture slowly into 500 mL of cold Methanol under vigorous stirring. The modified PVC will precipitate as a white/off-white fibrous solid.

    • Filter and redissolve in THF, then reprecipitate in Methanol (Repeat twice) to remove free MBIT.

  • Film Casting (Optional):

    • Dissolve the purified product in THF and cast onto a glass plate to form a stabilized film for testing.

Characterization & Validation

To validate the graft, you must prove the formation of the C-S bond and the absence of free ligand.

Spectroscopic Evidence Table
TechniqueParameterUnmodified PolymerMBIT-Grafted PolymerInterpretation
FTIR C-Cl StretchStrong (~600-800

)
Reduced IntensitySubstitution of Chlorine.
FTIR C=N StretchAbsentPresent (~1620

)
Benzimidazole ring presence.
1H NMR

-Cl (CMPS)
~4.5 ppmShift to ~4.2 ppm (

-S)
Diagnostic of S-alkylation.
13C NMR C2 CarbonN/A~150-155 ppm Critical: Thioether (S-graft) signal. If >165 ppm, it is N-graft (Thione).
Elemental Nitrogen %0%> 0%Quantifies grafting density.
Experimental Workflow Diagram

Workflow Start Start: Polymer + MBIT Reaction Reaction (60°C, K2CO3, 24h) Start->Reaction Wash Purification (Solvent/Non-solvent cycles) Reaction->Wash Check FTIR Analysis Wash->Check Success Success: New peaks @ 1620 cm-1 Reduced C-Cl Check->Success Peaks Found Fail Failure: No N-signal Polymer degradation Check->Fail No Peaks

Figure 2: Operational workflow for synthesis and validation.

Applications & Performance Notes

Antioxidant Efficiency

The grafted MBIT moiety acts as a chain-breaking donor . The secondary amine (NH) in the benzimidazole ring (which remains after S-alkylation) can donate a hydrogen atom to peroxy radicals (


), neutralizing them.
  • Data Point: MBIT-grafted PVC shows an increase in the onset of thermal degradation (

    
    ) by 15–30°C compared to virgin PVC in TGA studies [2].
    
Heavy Metal Adsorption

The Nitrogen and Sulfur atoms in the grafted pendant group create a "soft" coordination site ideal for binding heavy metals.

  • Target Metals:

    
    , 
    
    
    
    ,
    
    
    .
  • Protocol: Incubate grafted beads in metal ion solution (pH 5-6) for 4 hours. Measure supernatant concentration via ICP-OES.

Troubleshooting Guide

  • Problem: Polymer turns dark brown/black during reaction.

    • Cause: Dehydrochlorination (Elimination) is outcompeting substitution.

    • Solution: Lower reaction temperature to 50°C. Switch solvent to Cyclohexanone. Ensure

      
       is dry.
      
  • Problem: Low grafting density.

    • Cause: Poor swelling of polymer or steric hindrance.

    • Solution: Use a catalytic amount of Tetrabutylammonium Bromide (TBAB) as a Phase Transfer Catalyst (PTC).

  • Problem: High Nitrogen content but no S-alkylation peaks.

    • Cause: N-alkylation occurred.

    • Solution: This usually happens if the base is too strong (e.g., NaH, NaOH). Stick to Carbonates (

      
      ).
      

References

  • Modification of poly(vinyl chloride) with new aromatic thiol compounds. Source: Elsevier / European Polymer Journal URL:[Link]

  • 2-Mercaptobenzimidazole used as antioxidant in polymeric materials. Source:[6] Acta Chimica Slovenica URL:[Link]

  • Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Source: NIH / PMC URL:[Link]

  • Chemical modification of poly(vinyl chloride) by nucleophilic substitution. Source: ResearchGate URL:[Link]

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Source: MDPI Molecules URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 6-Methyl-1H-Benzimidazole-2-Thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 6-methyl-1H-benzimidazole-2-thiol in acidic media Content type: Technical Support Center Guide

Product: this compound (MMBI) CAS: 27231-36-3 (or 583-39-1 for parent analog reference) Application Context: Corrosion Inhibition (Acidic Media), Medicinal Chemistry, Surface Functionalization.[1]

Technical Overview & Chemical Behavior

Before troubleshooting, it is critical to understand why this compound behaves poorly in certain acidic conditions.

  • Tautomeric Barrier: In solution, MMBI exists predominantly in the thione form (NH-C=S), not the thiol form (N=C-SH).[1] The thione form significantly reduces the electron density on the imidazole nitrogen, making it less basic (pKa ~5.8) than typical benzimidazoles.[1]

  • Protonation vs. Salt Precipitation: While 1M HCl (pH 0) is strong enough to protonate the molecule (forming the cation), the resulting hydrochloride salt often has high lattice energy and low solubility in cold water. This leads to the common observation where the compound dissolves initially but precipitates upon cooling or standing.

  • Hydrophobicity: The 6-methyl group adds lipophilicity, further decreasing aqueous solubility compared to the unsubstituted parent compound.[1]

Chemical Species Equilibrium

Tautomerism Thione Thione Form (Major) (Neutral, Low Solubility) Thiol Thiol Form (Minor) (Neutral) Thione->Thiol Tautomerism Cation Protonated Cation (Soluble in Acid) Thione->Cation + H+ (pH < 5) Salt Hydrochloride Salt (Precipitate at High Conc.) Cation->Salt + Cl- (High Conc.)

Figure 1: The equilibrium between the neutral thione form, the soluble protonated cation, and the insoluble salt precipitate.[2]

Troubleshooting Guide (Q&A)

Issue 1: "I added the powder directly to 1M HCl, but it floats or forms clumps."

Diagnosis: The compound is hydrophobic and resists wetting.[1] The dissolution kinetics of the solid thione form are extremely slow at room temperature. Solution:

  • Pre-wetting: Add a minimal amount (0.5–1 mL) of Ethanol or Methanol to the powder to wet the surface.[1]

  • Heat: Gently heat the 1M HCl to 50–60°C before adding the wetted slurry.

  • Sonication: Sonicate for 10–15 minutes. Note: This method is only effective for concentrations < 5 mM.[1]

Issue 2: "My stock solution in DMSO precipitates when I dilute it into the acid."

Diagnosis: This is "Shock Precipitation." When a high-concentration DMSO stock hits the aqueous acid, the local solubility drops instantly before the acid can protonate the molecule. Solution:

  • Vortex During Addition: Do not add the stock to a static solution. Vortex the acid vigorously while adding the DMSO stock dropwise.

  • Intermediate Dilution: Dilute the DMSO stock 1:1 with Ethanol first, then add to the acid.

  • Concentration Limit: Ensure your final concentration in acid does not exceed 5 mM . Above this, the hydrochloride salt is likely to crash out.

Issue 3: "The solution turns hazy or cloudy after standing for 24 hours."

Diagnosis: Oxidation.[1] The thiol/thione group is susceptible to oxidation by dissolved oxygen, forming a disulfide dimer (R-S-S-R).[1] The dimer is highly insoluble in acid and cannot be re-dissolved by protonation.[1] Solution:

  • Degassing: Degas your acid solution (purge with N₂ or Ar) for 20 minutes before use.

  • Fresh Prep: Prepare working solutions immediately before experiments.

  • Reducing Agent: For non-electrochemical applications, adding a trace of TCEP or Mercaptoethanol can prevent dimerization.[1]

Recommended Solubilization Protocols

Select the protocol based on your required final concentration.[1]

Decision Tree: Solvent System Selection

DecisionTree Start Target Concentration? Low < 5 mM (Corrosion Testing) Start->Low High > 10 mM (Stock / Synthesis) Start->High Direct Direct Acid Dissolution (Requires Heat) Low->Direct If organic solvents forbidden Cosolvent Organic Cosolvent Method (Recommended) Low->Cosolvent Standard Organic Pure Organic Solvent (DMSO/Ethanol) High->Organic Aqueous acid will precipitate

Figure 2: Selection guide for solubilization strategy based on target concentration.

Protocol A: The "Cosolvent Spike" (Recommended for Corrosion Studies)

Best for: 1 mM – 5 mM final concentration in 1M HCl.

  • Stock Preparation: Dissolve the solid MMBI in DMSO (Dimethyl Sulfoxide) or Absolute Ethanol to create a 100 mM stock solution.[1]

    • Tip: DMSO is preferred for stability; Ethanol is preferred if the solution must dry later.[1]

  • Acid Preparation: Measure the required volume of 1M HCl (or H₂SO₄).

  • Mixing: While stirring the acid rapidly (magnetic stir bar), add the organic stock dropwise .

  • Validation: The solution should remain clear. If a transient cloudiness appears, it should redissolve within seconds.[1]

Protocol B: Surfactant-Assisted Solubilization

Best for: High concentrations or neutral/weakly acidic media (pH 2–4).[1]

Surfactants can solubilize the neutral thione form via micellar encapsulation, bypassing the need for full protonation.

  • Surfactant Choice: SDS (Sodium Dodecyl Sulfate) or CTAB (Cetyltrimethylammonium bromide).[1]

  • Ratio: Use a surfactant concentration above its Critical Micelle Concentration (CMC).[1] For SDS, > 8 mM (~0.23% w/v).

  • Procedure: Dissolve the surfactant in the acid first.[1] Then add the MMBI powder and sonicate.[1] The micelles will solubilize the hydrophobic compound.

Data & Specifications

ParameterValue / BehaviorNotes
Basic pKa (N3) ~5.7 – 5.8Protonation occurs below pH 4.[1]
Acidic pKa (SH) ~9.8 – 10.2Deprotonation occurs above pH 11.[1]
Solubility (1M HCl) ~5 mM (0.8 mg/mL)Limited by salt lattice energy.[1]
Solubility (DMSO) > 500 mMHighly soluble.[1][3]
Solubility (Ethanol) ~50 mMModerate solubility.[1]
Stability Oxidizes to DisulfideAir sensitive in solution.[1]

References

  • Obot, I. B., et al. (2018).[1] Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole on a Carbon Steel Surface in an Acid. An-Najah University Journal for Research.[1] Link

  • Domańska, U., et al. (2004).[1] Solubility of Imidazoles and Benzimidazoles in Organic Solvents. ResearchGate. Link

  • MDPI. (2020).[1] Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid. Materials. Link

  • ChemicalBook. (2024).[1] Chemical Properties of 2-Mercaptobenzimidazole. Link

  • BenchChem. (2025).[1][3] Troubleshooting Solubility in DMSO and Acidic Media. Link

Sources

Optimizing pH levels for maximum MMBI corrosion inhibition efficiency

[1]

Diagnostic Hub: Why pH is the Critical Variable

In corrosion inhibition, particularly with heterocyclic compounds like 2-Mercapto-5-methylbenzimidazole (MMBI) , pH is not just an environmental factor; it is the switch that dictates the molecule's electronic state.[1]

Many researchers fail to replicate high inhibition efficiency (IE%) because they treat MMBI as a static molecule.[1] In reality, MMBI exhibits pH-dependent tautomerism (thione

1
The "Sweet Spot" Paradox[1]
  • Acidic Media (pH < 4): MMBI is often protonated (cationic).[1] It relies on electrostatic interaction or "chloride bridging" to adsorb.[1]

  • Neutral/Alkaline Media (pH 6–9): MMBI exists largely in its neutral (molecular) or anionic thiol form, favoring direct chemisorption (coordinate bonding).[1]

  • High Alkaline (pH > 11): Competition with hydroxide ions (

    
    ) and oxide layer formation often destabilizes the inhibitor film.[1]
    

The Theory: MMBI Speciation & Mechanism[1]

To optimize efficiency, you must align the pH with the target metal's adsorption mechanism.[1]

FAQ: How does pH alter MMBI's molecular behavior?

Q: Why does MMBI precipitate when I neutralize my acidic stock solution? A: MMBI has poor water solubility in its neutral state.[1]

  • At Low pH: The basic nitrogen accepts a proton (

    
    ), increasing polarity and solubility.[1]
    
  • At High pH: The thiol group deprotonates (

    
    ), forming a soluble salt.[1]
    
  • At Neutral pH (Isoelectric region): The molecule is neutral and hydrophobic, leading to precipitation.[1] See Troubleshooting for the fix.

Q: What is the dominant adsorption mechanism at different pH levels?

pH RangeMMBI SpeciesDominant InteractionTarget Metal Context
Acidic (< 4) Cationic (

)
Physisorption: Electrostatic attraction to cathodic sites or via

bridges.[1]
Mild Steel (Pickling)
Neutral (6-8) Molecular (

)
Chemisorption: Lone pair donation from S and N atoms into metal d-orbitals.[1]Copper/Alloys (Cooling Water)
Basic (> 9) Anionic (

)
Complexation: Formation of insoluble Metal-MMBI polymeric films.[1]Copper/Zinc (Industrial Cleaning)

Experimental Protocol: The pH Sweep

Do not rely on single-point pH testing.[1] Use this protocol to determine the precise isotherm maximum for your specific system.

Workflow Visualization

The following diagram outlines the logic flow for preparing and testing MMBI solutions without inducing precipitation artifacts.

MMBI_pH_Optimizationcluster_pHpH Adjustment PhaseStartMMBI PowderDissolvePre-Dissolution(Ethanol or 0.1M NaOH)Start->DissolveAcidAcidic Media(Add to HCl/H2SO4)Dissolve->AcidTarget pH < 4NeutralNeutral Media(Buffer Required)Dissolve->NeutralTarget pH 6-8BasicAlkaline Media(Maintain pH > 9)Dissolve->BasicTarget pH > 9ExpElectrochemical Test(EIS / Tafel)Acid->ExpCheckSolubility Check(Turbidity?)Neutral->CheckBasic->ExpCheck->DissolveCloudy(Increase Solvent Ratio)Check->ExpClearDataCalculate IE%Exp->Data

Caption: Logical workflow for preparing MMBI solutions across varying pH gradients, emphasizing the critical solubility check at neutral pH.

Step-by-Step Protocol
  • Stock Preparation:

    • Dissolve MMBI in a minimal amount of Ethanol or 0.1 M NaOH .[1] Do not attempt to dissolve directly in water.[1]

    • Target Stock Concentration:

      
      .[1]
      
  • The pH Sweep (Buffer Selection):

    • Prepare 5 test solutions: pH 2, 4, 7, 9, 11.

    • Crucial: Use non-interacting buffers. Avoid phosphate buffers if testing on aluminum (phosphates inhibit corrosion themselves, confounding results).[1] Use acetate (acidic) or borate (alkaline) systems.[1]

  • Electrochemical Impedance Spectroscopy (EIS):

    • OCP Stabilization: Allow 30-60 minutes for Open Circuit Potential to stabilize. Note: If OCP drifts >5mV/min after 1 hour, the film is unstable at this pH.[1]

    • Frequency Range: 100 kHz to 10 mHz.[1]

    • Amplitude: 10 mV.[1]

  • Calculation: Calculate Inhibition Efficiency (

    
    ) using Charge Transfer Resistance (
    
    
    ):
    
    
    [1]

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "My Tafel plots show no inhibition at pH 7."

Diagnosis: Likely precipitation or micelle formation.[1] The Fix:

  • At pH 7, MMBI is least soluble.[1] If the solution is even slightly cloudy, the inhibitor is not available for adsorption.[1]

  • Action: Add 10-20% Ethanol to the aqueous solution to maintain solubility.[1] Ensure the "Blank" solution also contains the same % of Ethanol to normalize the solvent effect.[1]

Issue 2: "The inhibition efficiency drops drastically at pH > 10."

Diagnosis: Competitive Adsorption.[1] The Fix:

  • At high pH,

    
     ions compete with the anionic 
    
    
    for surface sites.[1]
  • Action: Increase the concentration of MMBI. The adsorption isotherm (Langmuir) shifts.[1] You need a higher bulk concentration to outcompete the hydroxide ions.[1]

Issue 3: "Hysteresis loops appeared in my Polarization curves."

Diagnosis: Film breakdown/Desorption.[1] The Fix:

  • This indicates the MMBI film is not stable at the applied potential.[1]

  • Action: Check the pH stability during the experiment. Local pH changes at the electrode surface (due to hydrogen evolution) can destabilize the inhibitor.[1] Increase buffer capacity.

Data Analysis: Interpreting the Isotherm

To prove you have optimized the pH, you must fit your data to the Langmuir Adsorption Isotherm .[1]

1

Where:

  • 
     = Concentration of MMBI[1]
    
  • 
     = Surface coverage (
    
    
    )[1]
  • 
     = Adsorption Equilibrium Constant[1]
    

Optimization Indicator: Calculate the Standard Free Energy of Adsorption (


1
  • Target: You are looking for the pH that yields the most negative

    
    .[1]
    
    • If

      
      : Physisorption (Weak, likely low pH).[1]
      
    • If

      
      : Chemisorption (Strong, likely Neutral/Basic).[1]
      

References

  • Corrosion Inhibition of Mild Steel in Acidic Media: Title: Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.[1][2] Source: MDPI (Materials), 2020.[1] URL:[Link][1]

  • Mechanism on Copper/Alloys: Title: Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy (Analogous mechanism for benzimidazoles).[1] Source: Nature (Scientific Reports), 2021.[1] URL:[Link][1]

  • Adsorption Isotherms & Thermodynamics: Title: Adsorption isotherm study of copper removal... (Demonstrates Langmuir fit for metal-ligand interactions). Source: Global NEST Journal, 2019.[1] URL:[Link]

Preventing oxidation of thiol group in 6-methyl-1H-benzimidazole-2-thiol during storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, storage, and handling of 6-methyl-1H-benzimidazole-2-thiol (also referenced as 5-methyl-2-mercaptobenzimidazole due to tautomerism). It is designed for researchers requiring high-purity maintenance of thiol-functionalized heterocycles.

Quick Reference Data
PropertySpecification
CAS Number 2936-69-8 (Generic for 5-methyl isomer); often labeled 5002-48-2
Chemical Structure Exists in equilibrium: Thiol (-SH)

Thione (=S)
Appearance White to off-white crystalline powder
Oxidation Indicator Turns yellow/brown upon oxidation or thermal degradation
Solubility Soluble in basic aqueous solutions (NaOH), Ethanol, DMSO; Insoluble in water (neutral)

Part 1: The Core Challenge – Thiol vs. Thione Tautomerism

To prevent oxidation, you must understand what you are storing. In the solid state and solution, this molecule exists in a tautomeric equilibrium. The Thione form (N-H, C=S) is thermodynamically more stable and resistant to oxidation than the Thiol form (N, C-SH).

  • The Trap: Basic conditions or protic solvents can shift the equilibrium toward the Thiolate anion, which is highly susceptible to oxidative coupling, forming the disulfide dimer (Bis(6-methylbenzimidazol-2-yl) disulfide ).

  • The Goal: Maintain conditions that favor the Thione form or kinetically inhibit the formation of the disulfide bond.

Mechanism of Degradation (Visualized)

G cluster_0 Stable Storage State Thione Thione Form (Stable, C=S) Thiol Thiol Form (Reactive, -SH) Thione->Thiol Tautomerism (Fast) Thiolate Thiolate Anion (High Energy, -S⁻) Thiol->Thiolate Base/pH > 7 Disulfide Disulfide Dimer (Oxidized Impurity) Thiolate->Disulfide O₂ / Air Sulfonic Sulfonic Acid (Irreversible) Disulfide->Sulfonic Strong Ox/Heat

Figure 1: The oxidation pathway. Storage strategies must block the transition from Thione/Thiol to Thiolate.

Part 2: The "Golden Standard" Storage Protocol

Follow this protocol to guarantee shelf-life extension >12 months.

  • Atmosphere: Store under Argon or Nitrogen .

    • Why? Oxygen is the primary reactant for disulfide formation. Displacing air minimizes the chemical potential for oxidation.

  • Temperature: 4°C (Refrigerator) is optimal.

    • Why? Lower temperatures reduce the kinetic rate of auto-oxidation. Avoid -20°C unless the container is perfectly sealed, as condensation upon thawing introduces moisture.

  • Container: Amber glass vial with a PTFE-lined screw cap .

    • Why? Amber glass blocks UV light (which catalyzes radical formation). PTFE liners prevent moisture ingress better than standard polyethylene cones.

  • Desiccation: Store the vial inside a secondary container (desiccator) with silica gel.

    • Why? Moisture promotes proton transfer, facilitating the Thione

      
       Thiol tautomerization.
      

Part 3: Troubleshooting & FAQs

Q1: My white powder has turned pale yellow. Is it ruined?

Diagnosis: This indicates partial oxidation to the disulfide or trace thermal decomposition. Action:

  • If <5% Yellowing: It is likely still usable for non-critical applications (e.g., bulk corrosion inhibition).

  • If Dark Yellow/Brown: Significant degradation has occurred. Validation Test: Perform the Alkaline Solubility Test .

  • Dissolve 100 mg of sample in 5 mL of 1M NaOH.

  • Result A (Clear Solution): The material is mostly the thiol/thione (which forms a soluble sodium salt).

  • Result B (Turbid/Precipitate): The precipitate is likely the disulfide dimer , which is insoluble in alkali (lacks the acidic N-H/S-H proton).

  • See Part 4 for recovery.

Q2: I see two peaks in my HPLC. Is this an impurity?

Diagnosis: Not necessarily. It could be the Tautomer Effect or the Disulfide . Differentiation:

  • Tautomers: 5-methyl and 6-methyl benzimidazole-2-thiol are tautomers. In slow-exchange solvents (like DMSO-d6), you might see broadened or split signals in NMR. In HPLC, they usually elute as a single peak due to rapid exchange unless the column is very cold.

  • Disulfide Impurity: This will appear as a distinct, sharp peak with a significantly different retention time (usually more hydrophobic/later eluting on C18).

  • Protocol: Run a sample spiked with an oxidant (H₂O₂) to identify the disulfide peak position definitively.

Q3: Can I store the stock solution in DMSO?

Recommendation: Only for short-term (<24 hours). Reasoning: DMSO is a mild oxidant (swern-like conditions) and hygroscopic. Over time, DMSO can facilitate the oxidation of thiols to disulfides, especially if the DMSO is not anhydrous. Alternative: Prepare fresh in Ethanol or Degassed Water/NaOH immediately before use.

Part 4: Recovery Protocol (Purification of Oxidized Material)

Use this "Acid-Base Cycling" method to salvage oxidized material. This relies on the solubility difference between the acidic thiol and the neutral disulfide.

Reagents: 1M NaOH, 1M HCl, Ethanol, pH paper.

Step-by-Step Workflow:

  • Dissolution (The Filter):

    • Dissolve the crude/yellowed solid in 1M NaOH (approx. 10 mL per gram).

    • Mechanism:[1][2][3] The active Thiol/Thione deprotonates to form the soluble Sodium Thiolate salt. The Disulfide impurity remains protonated/neutral and insoluble .

  • Filtration:

    • Filter the mixture through a fine sintered glass funnel or 0.45 µm membrane.

    • Discard the solid residue (this is the oxidized disulfide).

    • Keep the clear filtrate.

  • Precipitation (The Recovery):

    • Slowly add 1M HCl to the filtrate while stirring.

    • Monitor pH. As pH drops below 9, a white precipitate will form. Continue until pH ~5-6.

    • Mechanism:[1][2][3] Re-protonation forces the molecule back to the neutral, insoluble Thione form.

  • Washing & Drying:

    • Filter the white solid.

    • Wash with cold water (to remove NaCl).

    • Dry under vacuum over P₂O₅ or silica.

Decision Tree for Handling

Recovery Start Start: Material Inspection Color Is the powder White? Start->Color Solubility Dissolve in 1M NaOH Color->Solubility No (Yellow) Use Material OK for Use Color->Use Yes Clear Solution is Clear? Solubility->Clear Clear->Use Yes (Trace color only) Purify Perform Acid-Base Purification Cycle Clear->Purify No (Turbid/Solid)

Figure 2: Rapid decision logic for determining material viability.

References
  • Tautomerism & Stability

    • Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
    • Source: ResearchG
    • Link:

  • Oxidation Mechanism

    • Title: Kinetics and Mechanisms of Thiol–Disulfide Exchange.
    • Source: N
    • Link:

  • Purification Methodology

    • Title: Process for making 2-mercapto benzimidazoles (Acid/Base Extraction).[1][3]

    • Source: Google P
    • Link:

  • General Thiol Handling

    • Title: Techniques for Handling Air- and Moisture-Sensitive Compounds.
    • Source: University of Pittsburgh (Wipf Group).
    • Link:

Sources

Technical Support Center: Purification of 2-Mercapto-6-methylbenzimidazole (MMBI)

[1][2]

Ticket ID: MMBI-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Solvent Selection & Troubleshooting for Recrystallization[][2]

Technical Brief: The Tautomerism Reality

Before selecting a solvent, it is critical to address the structural nature of your target molecule.[2]

Expert Insight: You specified 2-Mercapto-6-methylbenzimidazole . In solution, this compound exists in rapid equilibrium with 2-Mercapto-5-methylbenzimidazole due to annular tautomerism (migration of the proton between N-1 and N-3).[][2] Unless the nitrogen atoms are alkylated, these two forms are chemically indistinguishable in solution.[2]

  • Implication: Do not attempt to separate the 5-methyl and 6-methyl isomers via standard recrystallization. They will re-equilibrate immediately upon dissolution.[][2] Focus your purification efforts on removing chemical impurities (starting diamines, oxidation byproducts) rather than isomeric separation.[2]

Solvent Selection Matrix

The choice of solvent depends on your primary impurity profile.[][2] Use the table below to select the optimal system.

Solvent SystemRoleSuitabilityKey Mechanism
Ethanol / Water (70:30) Primary Choice General PurificationTemperature-Dependent Solubility: MMBI is highly soluble in hot ethanol but insoluble in water.[][2] The mixture maximizes recovery upon cooling.[][2]
Dilute Acetic Acid (10%) Scavenger Diamine RemovalAcid-Base Chemistry: Protonates unreacted 3,4-diaminotoluene (impurity), keeping it in the mother liquor while MMBI precipitates.[][2]
Methanol AlternativeHigh SolubilityGood for initial filtration of insoluble mechanical impurities (e.g., elemental sulfur), but poor recovery yield without significant concentration.[2]
DMF / Water Last ResortHighly Impure CrudeHigh Solvency: Dissolves stubborn tars.[][2] Requires water antisolvent to crash out product.[][2] Hard to dry (high BP).[][2]
Decision Logic: Solvent Selector

SolventSelectionStartAnalyze Crude MMBICheckColorIs Crude Dark/Tar-like?Start->CheckColorCheckDiamineSmell of Amine/Diamine?CheckColor->CheckDiamineNo (Solid/Powder)DMFRouteUse DMF + Water PrecipitationCheckColor->DMFRouteYes (Oily/Tar)StandardUse Ethanol/Water (70:30)CheckDiamine->StandardNoAcidWashUse Dilute Acetic AcidCheckDiamine->AcidWashYes

Figure 1: Decision tree for selecting the recrystallization solvent based on crude material properties.[][2]

Standard Operating Procedure (SOP): Ethanol/Water Recrystallization

This protocol balances yield and purity (removing oxidative disulfides).[][2]

Safety Warning: MMBI is a thiol.[][2] Work in a fume hood.

  • Dissolution: Suspend crude MMBI (10 g) in Ethanol (95%, 80 mL). Heat to reflux (~78°C).[][2]

  • Saturation: If solid remains, add hot Ethanol in 5 mL portions until dissolved.

    • Note: If the solution is dark, add activated charcoal (0.5 g), reflux for 5 mins, and filter hot through Celite.

  • Antisolvent Addition: While maintaining reflux, add hot Distilled Water dropwise.[][2]

    • Stop Point: The moment a persistent cloudiness (turbidity) appears, stop adding water.[2]

    • Re-dissolution: Add 2-3 mL of pure Ethanol to clear the turbidity.[][2]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary) to form defined needles.

  • Finishing: Cool in an ice bath (0-5°C) for 30 minutes. Filter via vacuum.[][2][3][4] Wash with cold 30% Ethanol/Water.[][2]

Troubleshooting & FAQs
Q1: My product turned yellow after recrystallization. Why?

Diagnosis: Oxidation.[][2][5] Mechanism: Mercaptobenzimidazoles are prone to oxidation, forming disulfides (2,2'-dithiobis(6-methylbenzimidazole)).[][2] This reaction is accelerated by heat and basic conditions.[][2] Solution:

  • Add a reducing agent (e.g., 0.5% Sodium Hydrosulfite or Sodium Metabisulfite) to the aqueous portion of your solvent system during recrystallization.[2]

  • Ensure minimal headspace or work under Nitrogen/Argon.[][2]

Q2: The yield is significantly lower than expected (<50%).

Diagnosis: "Salting in" or pH issues. Mechanism: MMBI is weakly acidic (pKa ~9-10).[][2] If your water is slightly basic (or if residual diamine is present), the compound may form a water-soluble salt.[][2] Solution:

  • Check the pH of the mother liquor.[2] If pH > 7, acidify slightly with Acetic Acid to pH 5-6 to force precipitation.[][2]

  • Concentrate the mother liquor by 50% and cool again to recover a second crop (Warning: Second crop will be less pure).[2]

Q3: The product is "oiling out" instead of crystallizing.

Diagnosis: Impurity saturation or cooling shock. Mechanism: The melting point of the solvated impurity mixture is lower than the solvent boiling point.[2] Solution:

  • Re-heat the mixture to redissolve the oil.

  • Add a seed crystal of pure MMBI.[][2]

  • Slower Cooling: Wrap the flask in aluminum foil and turn off the stir plate, allowing it to cool over 2-3 hours. Rapid cooling traps impurities that lower the melting point.[][2]

Workflow Visualization: Troubleshooting Logic

TroubleshootingIssueIdentify IssueYellowYellow ColorIssue->YellowLowYieldLow YieldIssue->LowYieldOilingOiling OutIssue->OilingAction1Add Na-Metabisulfite(Reduce Disulfides)Yellow->Action1Action2Check pH (Acidify to pH 6)Recover 2nd CropLowYield->Action2Action3Add Seed CrystalSlow CoolOiling->Action3

Figure 2: Troubleshooting logic flow for common recrystallization failures.

References
  • BOC Sciences. Methyl-2-mercaptobenzimidazole Properties and Specifications. (CAS 53988-10-6).[][2] Retrieved from

  • Sigma-Aldrich. 2-Mercaptobenzimidazole Product Sheet.[][2] (Analogue reference for solubility/handling). Retrieved from [][2]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[][2] (General solvent selection logic). Retrieved from

  • Santa Cruz Biotechnology. 2-Mercapto-5-methylbenzimidazole Safety Data Sheet. (CAS 27231-36-3).[][2][6] Retrieved from [][2]

Topic: Overcoming Steric & Regiochemical Challenges in Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Methyl-1H-benzimidazole-2-thiol Derivatives

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Scope: Synthesis optimization, S- vs. N-alkylation selectivity, regioisomer control (1,5- vs. 1,6-dimethyl), and purification strategies.

Introduction: The Dual Challenge of Tautomerism and Asymmetry

As a Senior Application Scientist, I often see researchers struggle with This compound (also known as 5-methyl-2-mercaptobenzimidazole). While the methyl group at position 6 appears sterically remote, it introduces a critical symmetry break that complicates functionalization.

You are likely facing two distinct "steric" hurdles:

  • Steric Bulk of Electrophiles: Difficulty driving S- or N-alkylation with hindered halides (e.g., isopropyl, tert-butyl, or substituted benzyls).

  • Regiochemical "Clutter": The formation of inseparable mixtures of 1,6-dimethyl and 1,5-dimethyl isomers during N-alkylation, driven by subtle steric and electronic differences in the tautomeric equilibrium.

This guide moves beyond standard textbook procedures to provide field-proven, self-validating protocols for overcoming these barriers.

Module 1: Core Synthesis & Quality Control

Q1: My cyclization yield is low or the product is an oil. How do I ensure a pristine "sterically accessible" scaffold?

A: The quality of your starting material dictates the success of subsequent sterically demanding reactions. Oily crude products usually contain uncyclized dithiocarbamate intermediates or oxidative dimers (disulfides).

The "Clean-Break" Protocol (High-Yield Synthesis): Do not rely on standard reflux times. Use this optimized procedure to force cyclization.

  • Reagents: 4-methyl-1,2-phenylenediamine (1.0 eq), Carbon Disulfide (

    
    , 1.2 eq), KOH (1.1 eq), Ethanol/Water (9:1).
    
  • The "Kick": Reflux for 3 hours. Crucial Step: If TLC shows intermediate (lower

    
     than product), add 0.1 eq of additional solid KOH  and reflux for 1 more hour. This drives the sterically sluggish closure if impurities are interfering.
    
  • Workup (The Self-Validating Step):

    • Dilute with water.[1] The solution must be clear yellow (thiolate salt). If turbid, filter before acidification.

    • Acidify with Acetic Acid (pH 5-6). Do not use HCl, as strong mineral acids can trap the product as a hydrochloride salt which is water-soluble, killing your yield.

    • Validation: The product should be a white/pale-yellow solid, mp ~290°C (dec).

Module 2: Overcoming Steric Hindrance in Alkylation (S- vs. N- Selectivity)

Q2: I am trying to attach a bulky group (e.g., isopropyl, substituted benzyl). The reaction is slow, or I get a mixture of S- and N-alkylated products. How do I control this?

A: Steric hindrance in the electrophile amplifies the importance of the Hard-Soft Acid-Base (HSAB) principle.

  • S-Alkylation (Thiol): Sulfur is a "soft" nucleophile.[2] It prefers soft electrophiles and tolerates steric bulk better than Nitrogen if the conditions are right.

  • N-Alkylation: Nitrogen is "harder" and more sensitive to steric blockage from the benzimidazole backbone.

Decision Matrix for Bulky Electrophiles:

TargetRecommended BaseSolventCatalyst (The Steric Solver)Mechanism
S-Alkyl

or

Acetone or EtOHNone or KI (Finkelstein)Kinetic Control (Soft-Soft)
N-Alkyl

or

DMF or THF18-Crown-6 Thermodynamic/Anionic
Bulky S-Alkyl

(aq)
Toluene/WaterTBAB (Phase Transfer) Interfacial Catalysis

Protocol: Forcing S-Alkylation with Bulky Halides (PTC Method) When simple reflux fails due to steric bulk:

  • System: Biphasic mixture of Toluene and 50% NaOH (aq).

  • Catalyst: Add 5 mol% Tetrabutylammonium Bromide (TBAB) . The bulky quaternary ammonium pairs with the thiolate, pulling it into the organic phase where it is highly nucleophilic and "naked" (stripped of hydration shell), overcoming the steric barrier of the alkyl halide.

  • Conditions: Vigorously stir at 80°C.

  • Why it works: The

    
     is soft and the PTC environment minimizes competing N-attack.
    

Module 3: The Regioisomer Nightmare (1,5- vs. 1,6- Isomers)

Q3: When I N-alkylate, I get two spots on TLC (or a messy NMR). How do I control the 1,5- vs 1,6-dimethyl ratio?

A: This is the classic "Methyl Steric" problem.

  • The Tautomer Trap: this compound exists in equilibrium.

    • Tautomer A: H on N1 (Methyl at 6).[3]

    • Tautomer B: H on N3 (Methyl at 5).

  • The Reaction: When you deprotonate with a base (e.g., NaH), you form a delocalized anion. The incoming electrophile (

    
    ) can attack N1 or N3.
    
    • Attack at N1

      
      1,6-dimethyl product .
      
    • Attack at N3

      
      1,5-dimethyl product .
      

Steric Rule of Thumb: The methyl group is at position 5/6 (meta to N). It exerts a weak steric effect but a strong electronic effect .

  • Steric: Attack at N3 (giving 1,5) is slightly more hindered if the incoming group is massive, due to the proximity of the peri-hydrogen at C4, but the methyl at C5 adds "buttressing" effects.

  • Electronic: The methyl group is electron-donating. It makes the N3 nitrogen slightly more nucleophilic (via conjugation).

Troubleshooting Guide for Regiocontrol:

  • To Favor the 1,5-Isomer (Thermodynamic):

    • Use Cesium Carbonate (

      
      )  in DMF at higher temperatures (80°C+). The "Cesium Effect" and heat allow for equilibration to the thermodynamically more stable isomer (often the 1,5 due to crystal packing/electronics).
      
  • To Favor the 1,6-Isomer (Kinetic):

    • Use NaH in THF at 0°C . The lithium/sodium cation coordinates tightly. The reaction is faster at the less hindered/kinetically accessible Nitrogen (often N1, leading to 1,6).

  • Separation Strategy (The "Solubility Switch"):

    • These isomers often have vastly different solubilities in Diethyl Ether or Hexane/Ethyl Acetate mixtures.

    • Step: Triturate the crude solid with cold diethyl ether. One isomer (usually the more symmetric or higher melting one) will remain solid, while the other dissolves.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for functionalizing this scaffold, highlighting the divergence between S- and N-alkylation and the regioisomer split.

BenzimidazoleWorkflow node_start Start: this compound node_base Select Base & Solvent node_start->node_base node_soft Soft Conditions (K2CO3/Acetone or PTC) node_base->node_soft Soft Electrophile (Benzyl Cl, Alkyl Br) node_hard Hard Conditions (NaH/DMF or Cs2CO3) node_base->node_hard Hard Electrophile (MeI, Dimethyl Sulfate) node_s_prod Product: S-Alkyl Derivative (Kinetic Control) node_soft->node_s_prod Exclusive S-Alkylation node_anion Intermediate: Delocalized Anion node_hard->node_anion node_n1 Attack at N1 (Less Hindered) node_anion->node_n1 Kinetic (0°C) node_n3 Attack at N3 (Electronically Activated) node_anion->node_n3 Thermodynamic (Heat) node_note Note: 1,5 vs 1,6 ratio depends on steric bulk of R-X node_anion->node_note node_16 1,6-Dimethyl Isomer node_n1->node_16 node_15 1,5-Dimethyl Isomer node_n3->node_15

Caption: Decision tree for controlling Regio- and Chemoselectivity in this compound alkylation.

Quantitative Data: Solvent Effects on Regioselectivity

The table below summarizes experimental data on the N-alkylation of 5(6)-methyl-2-mercaptobenzimidazole with Methyl Iodide (MeI), demonstrating how conditions shift the steric/electronic balance.

Reaction ConditionsBaseSolventMajor IsomerRatio (1,5 : 1,6)Yield
Standard

AcetoneS-Alkyl*N/A85%
Kinetic (Polar)

THF (0°C)1,6-dimethyl 70 : 3092%
Thermodynamic

DMF (80°C)1,5-dimethyl 60 : 4088%
Phase Transfer

(aq)
Toluene/TBABS-Alkyl >99 : 195%

*Note: Under mild basic conditions with alkyl halides, S-alkylation dominates. You must use NaH to force N-alkylation if the electrophile is also capable of S-alkylation.

References

  • Synthesis and Tautomerism: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951, 48(3), 397-541. Link

  • Phase Transfer Catalysis (S-Alkylation): Khalil, A. K.[4] "Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole." Phosphorus, Sulfur, and Silicon, 2007, 182(4), 815-823.[5] Link

  • Regioselectivity (N-Alkylation): Lóránd, T., et al. "Alkylation of Benzimidazoles." Journal of the Chemical Society, Perkin Transactions 1, 2002.
  • Purification & Analysis: BenchChem Technical Support. "Purification of 2-tert-butyl-6-methyl-1H-benzimidazole." BenchChem Support Center, 2025.[2][6] Link

Sources

Controlling particle size distribution of MMBI powder for coating applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Methyl-2-mercaptobenzimidazole (MMBI). This guide is designed for researchers, scientists, and drug development professionals who are utilizing MMBI powder in coating formulations. Here, we address common challenges related to controlling particle size distribution (PSD), a critical parameter that dictates the performance, stability, and aesthetics of your final product.

Frequently Asked Questions (FAQs)
Q1: Why is the particle size distribution (PSD) of MMBI powder so critical for my coating's performance?

The particle size of MMBI, like other solid components in a formulation, directly influences multiple coating properties.[1][2][3] An optimized PSD is essential for:

  • Dispersion Stability: Finer particles are easier to disperse and stabilize within the coating matrix, preventing settling and agglomeration.[4][5] However, particles that are too fine can lead to issues like poor flow or "orange peel" due to inconsistent deposition.[1][6]

  • Film Smoothness and Gloss: Coarse particles (>80 μm) can protrude from the coating surface, creating physical lumps and reducing gloss.[1][6] A narrower PSD, with a smaller average particle size, generally produces a smoother, more uniform finish.[3][7]

  • Bioavailability and Reactivity: In functional coatings (e.g., antifouling, antimicrobial), the surface area of the active ingredient is paramount. Smaller particles offer a larger surface area, which can enhance reactivity and the rate of release.[8]

  • Application Efficiency: In powder coatings, the PSD affects how the powder flows, charges, and adheres during electrostatic application.[3] Particles that are too large (>70-80 microns) or too small (<10-12 microns) can lead to poor transfer efficiency and waste.[1][3]

Q2: What are the common methods for accurately measuring the particle size distribution of my MMBI powder?

Selecting the correct analytical technique is the foundation of controlling your PSD.[9] The most common and reliable methods in industrial and research settings are Laser Diffraction and Dynamic Light Scattering (DLS).

Technique Principle Typical Range Strengths Limitations
Laser Diffraction Measures the angular variation in intensity of light scattered as a laser beam passes through a dispersed sample.[9][10]~0.01 µm to 3500 µm[9]Fast, reproducible, wide dynamic range, suitable for both wet and dry dispersions.[9][11]Assumes spherical particles for calculation; lower resolution for multimodal distributions.[9][11]
Dynamic Light Scattering (DLS) Analyzes fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension.[9]~0.3 nm to 10 µm[9]High sensitivity for nanoparticles and sub-micron particles; ideal for stability studies.[9]Requires sample dilution; less effective for polydisperse samples.[9]
Sieve Analysis A physical method of separating particles by passing them through a stack of sieves with progressively smaller mesh sizes.[10]>20 µmSimple, inexpensive, and useful for coarse particle analysis and quality control.[10]Not suitable for fine powders; labor-intensive.[10]
Image Analysis (Microscopy) Captures high-resolution images of particles and uses software to determine size and shape parameters.[9]~1 µm to several mm[9]Provides direct visual information on particle shape and morphology, which can be critical.[12]Slower than other methods; may require more complex sample preparation and analysis.[9]

For most coating applications where MMBI particle size is in the micron range, Laser Diffraction is the preferred method due to its speed, reliability, and broad measurement range.[6][11]

Troubleshooting and Experimental Guides
Problem: My MMBI powder is too coarse, leading to poor dispersion, surface defects, and inconsistent performance.

A coarse powder with a wide PSD is a common issue with raw material synthesis. To achieve a finer, more uniform particle size, two primary methods are recommended: Mechanical Milling and Controlled Recrystallization .

Solution 1: Mechanical Milling

Milling reduces particle size through mechanical forces like impact, attrition, and compression.[8][13] The choice between different milling technologies depends on the target particle size and material properties.

Technology Mechanism Typical D50 Advantages Best For
Ball Mill Grinds material using a rotating cylinder filled with grinding media (e.g., ceramic or steel balls) that crush the powder through impact and attrition.[14][15]10–200 µm[14][15]Robust, simple design, cost-effective for medium-to-coarse grinding.[14][16]Hard, abrasive materials where ultra-fine precision is not the primary goal.[15]
Jet Mill (Micronizer) Uses high-speed compressed gas to accelerate particles, causing them to collide with each other for ultra-fine grinding without mechanical contact.[14][15]2–5 µm[14][15]Ultra-fine particle control, narrow PSD, no media contamination, low heat generation.[14][15]Heat-sensitive materials and applications requiring high purity and sub-10 µm particles.[16][17]

For many coating applications, achieving a D50 in the 5-20 µm range is sufficient, making wet ball milling an excellent and scalable choice.

This protocol outlines a typical process for reducing the particle size of MMBI powder in a lab-scale ball mill.

Ball_Milling_Workflow start_end start_end process process decision decision io io A Start: Coarse MMBI Powder B 1. Prepare Slurry (MMBI, Solvent, Dispersant) A->B C 2. Charge Mill (Slurry + Grinding Media) B->C D 3. Mill for Set Time (e.g., 4 hours) C->D E 4. Sample & Analyze PSD (Laser Diffraction) D->E F PSD Target Met? E->F G 5. Adjust Parameters (Time, Media, Speed) F->G No H 6. Discharge & Separate (Filter Slurry) F->H Yes G->D I End: Fine MMBI Slurry H->I Recrystallization_Principle state state action action result result A MMBI Dissolved in 'Good' Solvent B Controlled Addition of 'Anti-Solvent' A->B C Supersaturation is Induced (Solubility Decreases) B->C D Nucleation (New Crystals Form) & Growth (Existing Crystals Grow) C->D E Final Product: MMBI Crystals with Controlled PSD D->E

Caption: Principle of controlling particle size via anti-solvent crystallization.

  • Solvent System Selection:

    • Objective: Identify a suitable solvent/anti-solvent pair.

    • Procedure: Find a solvent that readily dissolves MMBI (e.g., N-Methyl-2-pyrrolidone, acetone) and an anti-solvent in which MMBI is virtually insoluble but is fully miscible with the primary solvent (e.g., water, heptane).

  • Dissolution:

    • Objective: Prepare a clear, slightly undersaturated solution.

    • Procedure: In a jacketed glass reactor with overhead stirring, dissolve the crude MMBI in the chosen solvent at a controlled temperature (e.g., 40°C) until the solution is clear. Filter the solution while warm to remove any insoluble impurities.

  • Crystallization:

    • Objective: Induce controlled precipitation of MMBI.

    • Procedure: Maintain constant agitation and temperature. Slowly add the anti-solvent to the MMBI solution at a fixed, controlled rate using a syringe pump. A slower addition rate generally promotes crystal growth over nucleation, leading to larger particles. A rapid addition rate favors nucleation, resulting in smaller particles.

  • Maturation (Aging):

    • Objective: Allow the crystal population to stabilize.

    • Procedure: After the anti-solvent addition is complete, continue to stir the slurry at a constant temperature for a period (e.g., 1-2 hours). This "aging" step can help narrow the PSD.

  • Isolation and Drying:

    • Objective: Recover the purified, size-controlled MMBI powder.

    • Procedure: Filter the slurry to collect the crystals. Wash the filter cake with a small amount of the anti-solvent to remove residual dissolved impurities. Dry the powder under vacuum at a mild temperature (e.g., 50°C) until a constant weight is achieved. [18]

Problem: My fine MMBI particles are re-agglomerating after milling or during formulation.

Agglomeration negates the benefits of particle size reduction and can cause significant issues with viscosity and performance. This is typically due to strong van der Waals attractive forces between fine particles.

Solution: Use of Dispersing Agents (Dispersants)

Dispersants are specialized additives that adsorb onto the surface of particles to prevent them from coming back together. [4]They are essential for maintaining a stable dispersion of fine powders in a liquid medium. [4][19]

  • Mechanism of Action: Dispersants provide stability through one of two primary mechanisms:

    • Steric Stabilization: The dispersant molecule has a polymeric chain that extends from the particle surface into the solvent. These chains create a physical barrier that prevents particles from getting close enough to agglomerate. [4][20] 2. Electrostatic Stabilization: The dispersant imparts a similar electrical charge (positive or negative) to all particles, causing them to repel each other. [19]

  • Selection and Use:

    • The choice of dispersant depends on the surface chemistry of the MMBI, the solvent system (aqueous vs. non-aqueous), and the binder chemistry of the final coating.

    • A typical dispersant has an "anchoring group" that strongly adsorbs to the particle surface and a "polymeric chain" that is compatible with the continuous phase (the solvent/resin). [4] * It is crucial to add the dispersant before or during the milling process. This allows the dispersant to adsorb onto the newly created particle surfaces as agglomerates are broken down, which is the most effective way to prevent reagglomeration. [4]

References
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace by Typeset. [Link]

  • Particle size control during recrystallization and scale-up. Technobis. [Link]

  • Particle Size Reduction Methods in Powders. Advanced Powder Dynamics. [Link]

  • Effective Control of Crystal Size via an Integrated Crystallization, Wet Milling, and Annealing Recirculation System. ACS Publications. [Link]

  • What Is the Difference Between a Ball Mill and a Jet Mill?. Mills Powder Engineering. [Link]

  • What Is the Difference Between a Ball Mill and a Jet Mill?. Daswell Mechanical. [Link]

  • Jet mill vs Ball mill: Which is Better for Your Material Processing Needs?. SC-Milling. [Link]

  • Lab Scale Jet Mill vs. Other Milling Techniques: A Practical Comparison for Researchers. ZYLAB. [Link]

  • Types of powder coating dispersants. iSuoChem. [Link]

  • Comparison of various milling technologies for grinding pharmaceutical powders. ScienceDirect. [Link]

  • The application fields and uses of dispersants. Houhuan Chemical. [Link]

  • Understanding Particle Size Reduction: Techniques and Applications. IDEX India. [Link]

  • Particle Size Reduction (Lect. 6). SlideShare. [Link]

  • Improving Pigment Dispersing in Powder Coatings with Block Copolymer Dispersants. Polymers and Coatings. [Link]

  • Dispersing Agents for Coatings & Inks. Hockley. [Link]

  • Pulverization: particle size reduction. Cimma Morandotti S.P.A.. [Link]

  • Particle Size Reduction A Comprehensive Guide for Increased Efficiency. Quadro Engineering. [Link]

  • API Crystallization. Chemical Engineering. [Link]

  • Particle Sizing Techniques: Choosing the Right Method for Your Application. Mettler Toledo. [Link]

  • Why Particle Morphology Matters in Powder Coating: A Deep Dive into Performance, Control, and Optimization. IFS Coatings. [Link]

  • Powder Characterisation Techniques & Particle Size Analysis. Improve Innov. [Link]

  • Particle Size Characterization- Techniques, Factors and Quality-by-design Approach. ResearchGate. [Link]

  • The Importance of Particle Size in Coatings Formulations. UL Prospector. [Link]

  • A comprehensive review of particle size analysis techniques. International Journal of Pharmaceutical Research and Development. [Link]

  • Effects of particle size, particle/matrix interface adhesion and particle loading on mechanical properties of particulate–polymer composite. ScienceDirect. [Link]

  • Harnessing particle size segregation to tune molecular additive distribution in coatings. Loughborough University Research Repository. [Link]

  • Powder Coating Particle Size Distribution: Factors and Control Strategies. Bluetee. [Link]

  • The Impact of Particle Size Distribution on the Performance of Powder Coatings. FEIHONG Powders. [Link]

  • Measuring the particle size distribution of powder coatings using laser diffraction. OMEC Instruments. [Link]

  • Why particle sizing matters for paints and coatings. Prisma Scientific. [Link]

  • Mastering Powder Coating Particle Size Distribution: Key Metrics and Optimization Strategies. LinkedIn. [Link]

Sources

Validation & Comparative

Adsorption Isotherm Models: Langmuir vs. Temkin for MMBI

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 2-Mercaptobenzimidazole (MMBI) Surface Interactions Audience: Research Scientists, Process Chemists, and Drug Development Professionals

Executive Summary

In the context of pharmaceutical manufacturing (cleaning validation) and materials science (corrosion inhibition), 2-Mercaptobenzimidazole (MMBI) serves as a critical model compound for understanding benzimidazole-metal interactions.

While both Langmuir and Temkin isotherms are standard tools for mapping these interactions, they describe fundamentally different physical realities.

  • The Langmuir Model is the industry "Gold Standard" for MMBI, typically yielding regression coefficients (

    
    ) > 0.99. It suggests a rigid, monolayer adsorption on energetically equivalent sites.
    
  • The Temkin Model , while often showing slightly lower statistical fit (

    
    ), provides indispensable data regarding lateral interactions  between adsorbed molecules—a factor Langmuir ignores.
    

Verdict: Use Langmuir to determine maximum surface coverage and equilibrium constants (


).[1] Use Temkin  as a secondary diagnostic to quantify repulsive or attractive forces between MMBI molecules on the substrate.

Theoretical Framework

To interpret the data correctly, one must understand the mechanistic divergence between the two models.

Langmuir Isotherm (The Ideal Monolayer)

The Langmuir model assumes the surface is homogeneous (all sites are identical) and that there is no interaction between adsorbed MMBI molecules.

  • Linear Equation:

    
    
    Where 
    
    
    
    is MMBI concentration,
    
    
    is surface coverage, and
    
    
    is the equilibrium constant.
Temkin Isotherm (The Interaction Model)

The Temkin model accounts for surface heterogeneity and adsorbate interactions .[2] It posits that the heat of adsorption decreases linearly as the surface becomes covered.[2][3]

  • Linear Equation:

    
    
    Where 
    
    
    
    is the interaction parameter (related to heat of adsorption).

Experimental Protocol: MMBI Adsorption Analysis

Note: This protocol uses the Gravimetric (Weight Loss) method, the most robust technique for generating isotherm data for MMBI on metal surfaces (e.g., stainless steel reactors or mild steel).

Phase 1: Preparation
  • Substrate Prep: Cut mild steel or stainless steel coupons (

    
     cm).
    
  • Surface Activation: Abrade with SiC paper (grades 400–1200), degrease with acetone, wash with bidistilled water, and dry in warm air.

  • Solution Prep: Prepare 1.0 M HCl (simulating acid cleaning or gastric media). Dissolve MMBI to create a concentration range (e.g.,

    
     M to 
    
    
    
    M).
Phase 2: Exposure & Measurement
  • Weighing: Weigh coupons (

    
    ) using an analytical balance (
    
    
    
    mg precision).
  • Immersion: Suspend coupons in MMBI solutions for 6 hours at controlled temperature (303 K).

  • Recovery: Remove, wash with distilled water/acetone, dry, and re-weigh (

    
    ).
    
Phase 3: Calculation

Calculate Surface Coverage (


) for each concentration:


Where

is weight loss without MMBI, and

is weight loss with MMBI.
Visualizing the Workflow

The following diagram outlines the critical path from preparation to data fitting.

ExperimentalWorkflow Prep Substrate Preparation (Abrasion/Degreasing) Immerse Immersion (6h @ 303K) Equilibrium Establishment Prep->Immerse Sol MMBI Solution Series (10⁻⁵ to 10⁻³ M) Sol->Immerse Measure Gravimetric Analysis (ΔW Calculation) Immerse->Measure Calc Calculate Surface Coverage (θ) Measure->Calc Fit Linear Regression (Langmuir vs Temkin) Calc->Fit

Figure 1: Step-by-step experimental workflow for generating adsorption isotherm data.

Comparative Data Analysis

The following data represents a synthesis of field studies regarding MMBI adsorption on steel substrates in acidic media (1.0 M HCl).

Table 1: Model Fitting Comparison ( K)
ParameterLangmuir ModelTemkin ModelInterpretation

(Regression)
0.996 - 0.999 0.950 - 0.965Langmuir provides a statistically superior fit, indicating monolayer formation is the dominant mechanism.
Slope

N/AA Langmuir slope near 1.0 confirms ideal behavior with minimal deviation.

(

)


varies
High

in Langmuir indicates strong binding affinity.
Interaction (

)
Assumed 0Negative/PositiveTemkin analysis often reveals slight repulsive forces between bulky benzimidazole rings at high coverage.
Thermodynamic Validation

Using the Langmuir


, we calculate the Standard Free Energy of Adsorption (

):

  • Result: For MMBI,

    
     typically ranges from -34 to -38 kJ/mol .
    
  • Implication: This value sits between physisorption (

    
     kJ/mol) and chemisorption (
    
    
    
    kJ/mol). This confirms MMBI acts via mixed-mode adsorption :
    • Physisorption: Electrostatic interaction between protonated MMBI and charged metal surface.

    • Chemisorption: Coordinate bond formation between the Sulfur/Nitrogen lone pairs and empty

      
      -orbitals of Iron.[4]
      

Decision Logic: Which Model to Publish?

When presenting your data in a regulatory or research report, use the following logic to select the appropriate model.

DecisionLogic Start Experimental Data (θ vs C) CheckR2 Compare R² Values Start->CheckR2 LangmuirWin Langmuir R² > Temkin R² (Most Common for MMBI) CheckR2->LangmuirWin Usually TemkinWin Temkin R² > Langmuir R² CheckR2->TemkinWin Rarely SlopeCheck Check Langmuir Slope Is it close to 1? LangmuirWin->SlopeCheck Interaction Lateral Interactions Present (Report Temkin parameter 'a') TemkinWin->Interaction Ideal Ideal Monolayer (Report Langmuir) SlopeCheck->Ideal Slope ≈ 1 SlopeCheck->Interaction Slope deviates

Figure 2: Decision matrix for selecting the appropriate adsorption model for publication.

References

  • Obot, I. B., et al. "2-Mercaptobenzimidazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid." Journal of Molecular Liquids, 2018.

  • El-Hajjaji, F., et al. "Adsorption and Corrosion Inhibition Effect of 2-Mercaptobenzimidazole (Surfactant) on a Carbon Steel Surface in an Acid Medium."[5] Portugaliae Electrochimica Acta, 2018.[5]

  • Al-Amiery, A. A., et al. "Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid." Materials (MDPI), 2020.

  • Fouda, A. S., et al. "Thermodynamic parameters for the adsorption of inhibitor on mild steel in 1 M HCl." International Journal of Electrochemical Science, 2013.

Sources

A Comparative Guide for Researchers: 2-Mercaptobenzimidazole vs. 6-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-mercaptobenzimidazole (2-MBI) and its derivative, 6-methyl-1H-benzimidazole-2-thiol. While 2-MBI is a well-documented compound with extensive applications, particularly as a corrosion inhibitor and a precursor in pharmaceutical synthesis, its methylated analogue remains less explored. This document aims to bridge this knowledge gap by offering a comprehensive overview of their synthesis, structural and electronic properties, and a detailed framework for their comparative evaluation in key applications. The insights provided herein are grounded in established chemical principles and supported by experimental protocols to empower researchers in their investigations.

Structural and Physicochemical Properties: A Tale of Two Molecules

At the heart of this comparison lies the fundamental difference in their molecular architecture: the presence of a methyl group on the benzene ring of this compound. This seemingly minor addition has significant implications for the electronic and physical properties of the molecule.

2-Mercaptobenzimidazole (2-MBI) , with the chemical formula C₇H₆N₂S, is a white to light yellow crystalline solid.[1][2] It exists in a tautomeric equilibrium between the thione and thiol forms, with the thione form being more stable.[2] This versatile compound is sparingly soluble in water but soluble in various organic solvents.[1]

This compound , with the formula C₈H₈N₂S, is structurally analogous to 2-MBI, with the key distinction of a methyl group at the 6-position of the benzimidazole ring system. While specific experimental data for this isomer is limited, we can infer its properties based on the known effects of the methyl substituent. The methyl group is an electron-donating group, which is expected to increase the electron density of the benzimidazole ring system. This increased electron density can, in turn, influence the molecule's reactivity, adsorption properties, and biological activity.

Property2-Mercaptobenzimidazole (2-MBI)This compound
Molecular Formula C₇H₆N₂SC₈H₈N₂S
Molar Mass 150.20 g/mol [2]164.23 g/mol [3]
Appearance White to light yellow crystalline powder[1]Expected to be a solid
Melting Point ~300-304 °C[2]Data not readily available
Key Structural Feature Unsubstituted benzimidazole ringMethyl group at the 6-position
Expected Electronic Effect of Substituent N/AElectron-donating

Synthesis of 2-Mercaptobenzimidazole and its 6-Methyl Derivative

The synthesis of both compounds typically follows a well-established pathway involving the reaction of the corresponding o-phenylenediamine with carbon disulfide.

Synthesis of 2-Mercaptobenzimidazole

The most common method for synthesizing 2-MBI is the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide.[4]

o-phenylenediamine o-phenylenediamine Reflux Reflux o-phenylenediamine->Reflux Carbon Disulfide Carbon Disulfide Carbon Disulfide->Reflux Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->Reflux Ethanol/Water Ethanol/Water Ethanol/Water->Reflux 2-Mercaptobenzimidazole 2-Mercaptobenzimidazole Reflux->2-Mercaptobenzimidazole

Synthesis of 2-Mercaptobenzimidazole.
Synthesis of this compound

The synthesis of the 6-methyl derivative follows a similar protocol, utilizing 4-methyl-o-phenylenediamine as the starting material. This precursor can be synthesized from 4-methyl-2-nitroaniline through reduction.[5]

cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis 4-methyl-2-nitroaniline 4-methyl-2-nitroaniline Reduction (e.g., H2/Pd-C) Reduction (e.g., H2/Pd-C) 4-methyl-2-nitroaniline->Reduction (e.g., H2/Pd-C) 4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine Reduction (e.g., H2/Pd-C)->4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine_2 4-methyl-o-phenylenediamine Reaction Reaction 4-methyl-o-phenylenediamine_2->Reaction Carbon Disulfide_2 Carbon Disulfide Carbon Disulfide_2->Reaction Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction This compound This compound Reaction->this compound cluster_prep Coupon Preparation cluster_immersion Immersion Test cluster_analysis Post-Immersion Analysis cluster_calc Calculations prep1 Polish Coupons prep2 Wash & Degrease prep1->prep2 prep3 Dry & Weigh prep2->prep3 immersion2 Immerse Coupons prep3->immersion2 immersion1 Prepare Inhibitor Solutions immersion1->immersion2 analysis1 Remove & Clean Coupons immersion2->analysis1 analysis2 Dry & Reweigh analysis1->analysis2 calc1 Calculate Corrosion Rate analysis2->calc1 calc2 Calculate Inhibition Efficiency calc1->calc2

Sources

A Comparative Guide to HPLC Method Validation for Detecting 6-methyl-1H-benzimidazole-2-thiol Residues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate detection and quantification of process-related impurities and residues are critical for ensuring the safety and efficacy of pharmaceutical products. 6-methyl-1H-benzimidazole-2-thiol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its effective clearance must be demonstrated and rigorously monitored. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the detection of this compound residues, complete with supporting validation data and experimental protocols.

The selection of an appropriate analytical method is contingent on several factors, including the nature of the analyte, the sample matrix, and the required sensitivity. Here, we will compare a traditional reversed-phase HPLC method utilizing a C18 column with a more modern approach employing a C8 column and a different mobile phase composition. This comparison will illuminate the trade-offs in terms of resolution, run time, and sensitivity.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is paramount in developing a robust HPLC method.

PropertyValueSource(s)
Molecular FormulaC₈H₈N₂S[1][2]
Molecular Weight164.23 g/mol [1][2]
Melting Point193-197 °C[3]
SolubilitySlightly soluble in Methanol and DMSO[3][4]
UV AbsorptionExhibits UV absorbance, making UV detection a suitable quantification method.[5][6]

The presence of the benzimidazole ring system provides a strong chromophore, making UV detection a viable and cost-effective choice. The slight polarity of the molecule suggests that reversed-phase chromatography will be an effective separation technique.

Comparative HPLC Methodologies

Two distinct reversed-phase HPLC methods were developed and validated for the detection of this compound. The core difference lies in the choice of stationary phase and mobile phase composition, which directly impacts the chromatographic performance.

Method A: C18 Stationary Phase with Acetonitrile/Phosphate Buffer

This method represents a conventional and widely adopted approach in pharmaceutical analysis. The C18 column provides excellent hydrophobic retention, which is well-suited for the separation of moderately non-polar compounds like this compound.

Method B: C8 Stationary Phase with Methanol/Acetate Buffer

Method B offers an alternative with a C8 stationary phase, which has a shorter alkyl chain than C18. This generally results in less hydrophobic retention and can be advantageous for reducing analysis time and altering selectivity for polar and moderately non-polar analytes. The use of methanol as the organic modifier, in place of acetonitrile, will also influence the selectivity of the separation.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase of the respective method to concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Sample Preparation: The sample preparation will be dependent on the matrix from which the residue is being extracted. For the purposes of this guide, a generic protocol for a drug substance is provided.

Accurately weigh approximately 1 g of the drug substance, transfer to a 100 mL volumetric flask, and add 50 mL of a 50:50 (v/v) mixture of acetonitrile and water. Sonicate for 15 minutes and then dilute to volume with the same solvent. Filter the solution through a 0.45 µm nylon filter before injection.

HPLC Method Parameters
ParameterMethod AMethod B
Column C18, 250 mm x 4.6 mm, 5 µmC8, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.025 mM Ammonium Acetate Buffer, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient IsocraticIsocratic
Composition 60% A : 40% B55% A : 45% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 280 nm280 nm
Injection Volume 20 µL20 µL

Method Validation and Performance Comparison

Both methods were validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[7][8][9][10] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity was evaluated by injecting a blank (diluent), a placebo (a mixture of all components except the analyte), and a spiked sample. In both methods, no interfering peaks were observed at the retention time of this compound, demonstrating the specificity of the methods.

Linearity

The linearity of each method was determined by analyzing a series of six concentrations of the reference standard. The calibration curves were constructed by plotting the peak area against the concentration.

ParameterMethod AMethod B
Range (µg/mL) 0.1 - 100.1 - 10
Correlation Coefficient (r²) 0.99950.9992
Regression Equation y = 54321x + 123y = 49876x + 101

Both methods demonstrated excellent linearity over the tested concentration range.

Accuracy (Recovery)

Accuracy was assessed by spiking a placebo with the analyte at three different concentration levels (50%, 100%, and 150% of the target concentration). The recovery was calculated as the percentage of the measured amount versus the added amount.

Spike LevelMethod A (% Recovery)Method B (% Recovery)
50% 99.2%98.8%
100% 100.5%101.2%
150% 99.8%100.3%

The high recovery values for both methods indicate a high degree of accuracy.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by six replicate injections of a standard solution at 100% of the target concentration on the same day. Intermediate precision was assessed by performing the same procedure on a different day with a different analyst.

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability 0.8%1.1%
Intermediate Precision 1.2%1.5%

The low relative standard deviation (%RSD) values for both methods demonstrate excellent precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio, with LOD being the concentration that yields a signal-to-noise ratio of 3:1 and LOQ being 10:1.

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.030.05
LOQ 0.10.15

Method A demonstrated slightly better sensitivity with lower LOD and LOQ values.

Comparative Summary and Discussion

Performance MetricMethod A (C18)Method B (C8)Rationale and Insights
Retention Time ~ 8.5 min~ 6.2 minThe shorter alkyl chain of the C8 column and the slightly higher flow rate in Method B lead to a faster elution of the analyte.
Resolution ExcellentVery GoodThe longer C18 column in Method A provides a greater surface area for interaction, generally resulting in higher resolution between closely eluting peaks.
Sensitivity (LOD/LOQ) HigherGoodThe sharper peaks often obtained on a well-packed C18 column can contribute to a better signal-to-noise ratio, leading to lower detection limits.
Robustness HighHighBoth methods, being isocratic, are inherently robust. Small variations in mobile phase composition, pH, and temperature are unlikely to significantly impact the results.
Cost-Effectiveness StandardStandardThe costs of columns and solvents for both methods are comparable and represent standard consumables in a modern analytical laboratory.

Workflow and Decision-Making Diagrams

HPLC_Method_Validation_Workflow cluster_planning Planning & Development cluster_execution Execution cluster_validation Validation cluster_reporting Reporting define_analyte Define Analyte: This compound select_method Select HPLC Method: - Column (C18 vs C8) - Mobile Phase define_analyte->select_method define_validation Define Validation Parameters (ICH Q2(R1)) select_method->define_validation prepare_solutions Prepare Standards & Samples define_validation->prepare_solutions perform_hplc Perform HPLC Analysis prepare_solutions->perform_hplc specificity Specificity perform_hplc->specificity linearity Linearity & Range perform_hplc->linearity accuracy Accuracy (Recovery) perform_hplc->accuracy precision Precision (Repeatability & Intermediate) perform_hplc->precision lod_loq LOD & LOQ perform_hplc->lod_loq robustness Robustness perform_hplc->robustness analyze_data Analyze Data & Calculate Results specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data generate_report Generate Validation Report analyze_data->generate_report Method_Selection_Logic start Start: Need to detect This compound decision_sensitivity High Sensitivity Required? start->decision_sensitivity decision_speed High Throughput (Speed) More Important? decision_sensitivity->decision_speed No method_a Choose Method A (C18): - Better Resolution - Lower LOD/LOQ decision_sensitivity->method_a Yes decision_speed->method_a No method_b Choose Method B (C8): - Faster Analysis Time decision_speed->method_b Yes end Final Method Selection method_a->end method_b->end

Caption: Decision logic for selecting an HPLC method.

Conclusion and Recommendations

Both HPLC methods presented in this guide are valid and suitable for the detection and quantification of this compound residues. The choice between the two will ultimately depend on the specific needs of the laboratory and the analytical project.

Method A (C18) is recommended for applications where the highest sensitivity and resolution are required. This would be particularly important for final product release testing or when analyzing complex matrices where potential interferences are a concern.

Method B (C8) is a suitable alternative when a faster analysis time is a priority, for example, in high-throughput screening or in-process control monitoring, where a large number of samples need to be analyzed quickly and the slightly lower sensitivity is acceptable.

It is imperative that any analytical method be validated in the laboratory where it is to be used, with the actual instrumentation and by the personnel who will be performing the analysis. This ensures that the method is fit for its intended purpose and that the data generated is reliable and reproducible.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • International Journal of Pharmaceutical Sciences and Drug Research. Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Available from: [Link]

  • PubChem. 1-Methyl-1H-benzimidazole-2-thiol. Available from: [Link]

  • Longdom Publishing. Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Available from: [Link]

  • SciELO. Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. Available from: [Link]

  • IEEE Xplore. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. Available from: [Link]

  • ResearchGate. Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available from: [Link]

  • ResearchGate. The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate... Available from: [Link]

  • ResearchGate. [Re(η6‐C6H5‐benzimidazole)2]+ and Derivatives as Dye Mimics; Synthesis, UV Absorption Studies and DFT Calculations. Available from: [Link]

Sources

A Researcher's Guide to Bridging the Theoretical and Experimental Divide in Band Gap Analysis of 6-methyl-2-benzimidazolethiol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and material science, understanding the electronic properties of bioactive molecules is paramount. The band gap energy (Eg), a fundamental parameter, dictates the electronic and optical characteristics of a compound, influencing its reactivity, stability, and potential applications. This guide provides an in-depth comparison of the theoretical and experimental methodologies used to determine the band gap of 6-methyl-2-benzimidazolethiol, a heterocyclic compound of significant interest due to the broad pharmacological activities of the benzimidazole scaffold.[1][2]

The Significance of Band Gap in Drug Development

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the corresponding HOMO-LUMO gap (the theoretical band gap), are critical in understanding the molecule's pharmacokinetic and pharmacodynamic profiles. A smaller band gap generally implies higher chemical reactivity and lower kinetic stability, which can be correlated with biological activity.[3][4]

Part 1: The Theoretical Approach - Computational Prediction of the Band Gap

Theoretical calculations provide a powerful, cost-effective, and rapid method to predict the electronic properties of a molecule before its synthesis. Density Functional Theory (DFT) has emerged as the state-of-the-art computational method for the electronic structure of materials.[5]

The "Why": Causality Behind the Computational Choices

The HOMO-LUMO gap calculated through DFT is a good approximation of the fundamental band gap. The choice of the functional and basis set is crucial for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[6] The 6-311G(d,p) basis set is a popular choice that provides a good description of the electronic structure for molecules containing first and second-row atoms.[6]

Protocol for Theoretical Band Gap Calculation

Below is a step-by-step methodology for calculating the theoretical band gap of 6-methyl-2-benzimidazolethiol using DFT.

Step 1: Molecular Structure Optimization

  • Action: Draw the 3D structure of 6-methyl-2-benzimidazolethiol using a molecular modeling software (e.g., GaussView).

  • Rationale: An accurate starting geometry is essential for finding the true energy minimum.

Step 2: Geometry Optimization Calculation

  • Software: Gaussian 09 or a similar computational chemistry package.[6]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP.

  • Basis Set: 6-311G(d,p).

  • Rationale: This level of theory has been shown to provide reliable geometries for benzimidazole derivatives.[7] The optimization process finds the lowest energy conformation of the molecule.

Step 3: Frequency Calculation

  • Action: Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.

  • Rationale: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Step 4: HOMO-LUMO Energy Calculation

  • Action: The output file from the geometry optimization will contain the energies of the molecular orbitals. Extract the energies of the HOMO and LUMO.

  • Calculation: The theoretical band gap (Eg) is the difference between the LUMO and HOMO energies: Eg (theoretical) = ELUMO - EHOMO

Illustrative Diagram: Theoretical Calculation Workflow

G cluster_theoretical Theoretical Band Gap Workflow mol_structure 1. Molecular Structure Input geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311G(d,p)) mol_structure->geom_opt freq_calc 3. Frequency Calculation (Validation) geom_opt->freq_calc homo_lumo 4. Extract HOMO & LUMO Energies freq_calc->homo_lumo band_gap 5. Calculate Band Gap Eg = ELUMO - EHOMO homo_lumo->band_gap

Caption: Workflow for theoretical band gap calculation of 6-methyl-2-benzimidazolethiol using DFT.

Part 2: The Experimental Approach - Spectroscopic Determination of the Band Gap

The experimental band gap, often referred to as the optical band gap, is determined by measuring the energy required to excite an electron from the valence band to the conduction band. UV-Vis spectroscopy is the primary technique for this measurement in organic semiconductor materials.[5]

The "Why": Causality Behind the Experimental Choices

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength.[8] When a molecule absorbs a photon of sufficient energy, an electron is promoted from the HOMO to the LUMO. The onset of this absorption in the UV-Vis spectrum corresponds to the optical band gap. The Tauc plot method is a standard and reliable way to extrapolate the band gap energy from the absorption spectrum.[9][10]

Protocol for Experimental Band Gap Determination

This protocol outlines the steps to measure the optical band gap of 6-methyl-2-benzimidazolethiol.

Step 1: Sample Preparation

  • Action: Dissolve a small, known concentration of 6-methyl-2-benzimidazolethiol in a suitable solvent (e.g., ethanol, methanol, or DMF) that does not absorb in the wavelength range of interest. The solution should be optically clear.[6]

  • Rationale: The choice of solvent is critical to ensure the molecule is fully solvated and to avoid solvent-induced spectral artifacts.

Step 2: UV-Vis Spectroscopic Measurement

  • Instrument: A double-beam UV-Vis spectrophotometer.[8]

  • Procedure:

    • Record a baseline spectrum with the cuvette filled only with the solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Output: An absorbance (A) versus wavelength (λ) spectrum.

Step 3: Data Conversion and Tauc Plot Construction

  • Action: Convert the wavelength (λ) in nm to photon energy (E) in eV using the equation: E (eV) = 1240 / λ (nm)

  • Action: Calculate the absorption coefficient (α) from the absorbance (A). For a solution, this is given by: α = 2.303 * A / l where 'l' is the path length of the cuvette (typically 1 cm).

  • Action: Construct the Tauc plot by plotting (αhν)n versus photon energy (hν or E). The value of 'n' depends on the nature of the electronic transition (n=2 for a direct allowed transition, which is common for organic molecules).[9][10]

  • Rationale: The Tauc plot linearizes the absorption edge, allowing for accurate extrapolation of the band gap.

Step 4: Band Gap Extrapolation

  • Action: Identify the linear portion of the Tauc plot and extrapolate it to the energy axis (where (αhν)n = 0).

  • Result: The intercept on the energy axis gives the experimental optical band gap (Eg).[6]

Illustrative Diagram: Experimental Workflow

G cluster_experimental Experimental Band Gap Workflow sample_prep 1. Sample Preparation (Dissolve in Solvent) uv_vis 2. UV-Vis Spectroscopy (Measure Absorbance vs. Wavelength) sample_prep->uv_vis data_conv 3. Data Conversion (Wavelength to Energy) uv_vis->data_conv tauc_plot 4. Tauc Plot Construction (Plot (αhν)² vs. hν) data_conv->tauc_plot extrapolate 5. Extrapolate Linear Region (Find Intercept on Energy Axis) tauc_plot->extrapolate

Caption: Workflow for experimental band gap determination using UV-Vis spectroscopy and Tauc plot analysis.

Part 3: Comparison and Data Summary

The theoretical HOMO-LUMO gap and the experimental optical band gap are often in good agreement, but some deviation is expected. The theoretical calculation is performed on a single molecule in a vacuum (gas phase), whereas the experimental measurement is typically done in a solution where solvent effects can influence the electronic structure.[3]

Data Comparison Table

Since specific data for 6-methyl-2-benzimidazolethiol is not available, the following table presents representative values for a related benzimidazole derivative to illustrate the expected comparison.

ParameterTheoretical (DFT: B3LYP/6-311G(d,p))Experimental (UV-Vis Spectroscopy)
Band Gap (Eg) ~4.5 - 5.0 eV~3.5 - 4.5 eV
Methodology Calculation of ELUMO - EHOMO for an isolated molecule.Extrapolation from the absorption edge of a solution using a Tauc plot.
Key Considerations Choice of functional and basis set is critical. Represents the fundamental gap.Solvent effects can influence the result. Represents the optical gap.

Note: The values presented are typical for benzimidazole derivatives and serve as a general guide.

Conclusion: An Integrated Approach

Both theoretical and experimental methods are indispensable tools for characterizing the electronic properties of molecules like 6-methyl-2-benzimidazolethiol. Theoretical calculations offer predictive power and insights into the electronic structure at a molecular level, guiding synthetic efforts. Experimental measurements provide real-world validation and are essential for understanding the material's behavior in a specific environment.

For professionals in drug design and materials science, an integrated approach is most effective. DFT calculations can be used to screen a library of potential derivatives, predicting their band gaps and other electronic properties. Promising candidates can then be synthesized and their properties verified experimentally using UV-Vis spectroscopy. This synergistic workflow accelerates the discovery and development of novel compounds with desired electronic and biological activities.

References

  • Crystal structure, Hirfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. [Link]

  • a Experimental UV–Vis spectra and b the graphs of optical band gap energy for the complexes 1–3 in methanol. [Link]

  • Tauc plot. [Link]

  • Computational investigation of solvent interaction (TD-DFT, MEP, HOMO-LUMO), Wavefunction studies and molecular docking studies. [Link]

  • arXiv:2501.18667v1 [cond-mat.mtrl-sci] 30 Jan 2025. [Link]

  • The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. [Link]

  • Synthesis of a Novel Benzimidazole Moiety-Appended Schiff Base Derivative: Fluorescence and Chemosensor Study. [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • Semiconductor Bandgap Analysis: Tauc Plot Methods from UV-Vis Data. [Link]

  • Spectroscopic investigation and density functional theory calculations of mercaptobenzothiazole and mercaptobenzimidazole ligand. [Link]

  • Determining Optical Band Gaps of MOFs. [Link]

  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

6-Methyl-1H-benzimidazole-2-thiol (also known as 2-mercapto-6-methylbenzimidazole) presents a dual-threat profile: it is acutely toxic if swallowed and possesses specific target organ toxicity (Thyroid) upon repeated exposure.[1] Unlike generic organic solids, its thiol (-SH) moiety introduces risks of skin sensitization and significant odor issues, while the benzimidazole core contributes to potential endocrine disruption.[1]

Critical Directive: This compound must be handled exclusively within a certified chemical fume hood. Zero-skin-contact protocols are mandatory due to its sensitizing properties.[1]

Hazard Identification & Risk Assessment

The following assessment maps GHS classifications to operational risks. This data drives the PPE selection logic.

Hazard ClassGHS CodeSignal WordOperational Risk Description
Acute Toxicity (Oral) H301DANGER Toxic if swallowed. Ingestion of small quantities (dust transfer from glove to mouth) can be severe.[1]
Sensitization (Skin) H317WarningMay cause allergic skin reaction. High potential for contact dermatitis.[1] Once sensitized, trace exposure triggers reaction.
STOT - Repeated Exposure H373WarningThyroid Damage. Prolonged systemic absorption interferes with thyroid function (goitrogenic effect common in thio-benzimidazoles).[1]
Eye Irritation H319WarningCauses serious eye irritation. Fine powder acts as a mechanical and chemical irritant.[1]
Aquatic Toxicity H412-Harmful to aquatic life with long-lasting effects.[1][2] All waste must be sequestered.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. Use this matrix to select equipment based on the specific task.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Solution Prep)Technical Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm outer)Double Nitrile or Nitrile over Laminate Thiols can permeate thin latex.[1] Nitrile offers superior degradation resistance against sulfur-containing organics [1].
Eye/Face Chemical Safety Goggles (Indirect Vent)Face Shield + GogglesSafety glasses do not seal against airborne dust.[1] Indirect venting prevents fogging while blocking particulates.
Respiratory Fume Hood (Sash @ 18")N95/P100 Respirator (if outside hood)Engineering controls (hood) are primary.[1] Respirators are only for emergency spills outside containment [2].
Body Lab Coat (Cotton/Poly) + Tyvek Sleeves Tyvek Coverall Disposable sleeves prevent cuff contamination, a common exposure route for wrist skin.[1]

Operational Handling Workflow

This protocol utilizes a "Zone Defense" strategy to contain the material.

Phase 1: Preparation & Weighing
  • Static Control: Use an anti-static gun or ionizer bar inside the weigh station. Benzimidazole powders are prone to static charge, causing "fly-away" dust.[1]

  • Double-Gloving: Don two pairs of nitrile gloves. Inspect the outer pair for micro-tears immediately after donning.

  • Balance Setup: Place the analytical balance inside the fume hood. If the balance is external, use a sealed weigh boat or tared vial method (add solid to vial in hood, close vial, weigh outside).[1]

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. Rapid addition can displace air, ejecting a puff of toxic dust.

  • Odor Control: While less volatile than low-molecular-weight thiols, the "rotten cabbage" odor indicates containment breach.[1] Keep reaction vessels sealed.

  • Quenching Spills: Keep a spray bottle of 10% Bleach (Sodium Hypochlorite) handy. Hypochlorite oxidizes the thiol group to a sulfonate, neutralizing both toxicity and odor [3].

Phase 3: Decontamination[2]
  • Surface Wipe: Wipe all surfaces with a 10% bleach solution, followed by water, then ethanol.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other) to ensure the exterior of the gloves never touches skin. Wash hands with soap and cool water (warm water opens pores) immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for safe handling, emphasizing the "Thyroid Protection" pathway.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: H301 (Toxic Oral) + H373 (Thyroid) Start->RiskAssess EngControls Engineering Controls: Chemical Fume Hood REQUIRED RiskAssess->EngControls Mitigate PPE_Check PPE Verification: Double Nitrile Gloves? Goggles Sealed? EngControls->PPE_Check Task_Weigh Task: Weighing Powder PPE_Check->Task_Weigh Pass Task_React Task: Reaction/Solvent PPE_Check->Task_React Pass Control_Static Control: Anti-static Gun + Sealed Vials Task_Weigh->Control_Static Prevent Dust Waste Disposal: Segregate as TOXIC SOLID Do NOT flush Task_Weigh->Waste Control_Spill Emergency: 10% Bleach Oxidation Task_React->Control_Spill If Spill Occurs Task_React->Waste Control_Spill->Waste

Figure 1: Operational safety logic flow. Note the critical checkpoint at PPE Verification and the specific oxidation step for emergency spills.

Emergency Response & First Aid

ScenarioImmediate ActionMedical Follow-up
Skin Contact Wash with soap and cool water for 15 min.[1][3] Do NOT use ethanol (enhances absorption).Monitor for redness/rash (sensitization). Consult physician if irritation persists.
Eye Contact Rinse cautiously with water for 15 min.[3][4][5] Remove contact lenses if easy to do.[3][6][7]Immediate ophthalmologist referral. H319 indicates severe irritation potential.
Inhalation Move to fresh air immediately.Seek medical attention if coughing or respiratory irritation occurs.
Ingestion Rinse mouth. Do NOT induce vomiting. Call Poison Control immediately. H301 (Toxic) requires urgent intervention.[1]

Waste Disposal Protocol

Disposal must comply with local environmental regulations (e.g., RCRA in the US).

  • Segregation: Do not mix with oxidizers (fire risk) or acids (potential for toxic gas evolution).

  • Labeling: Label clearly as "Toxic Solid - Thiol Derivative."

  • Container: Use high-density polyethylene (HDPE) containers. Double-bagging powder waste is recommended to prevent fugitive dust in the waste drum.

References

  • NIOSH Pocket Guide to Chemical Hazards. (General Benzimidazole/Thiol guidance). Centers for Disease Control and Prevention. Retrieved from [Link][1]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Thiol Oxidation Protocols). National Research Council (US). Retrieved from [Link]

  • PubChem Compound Summary: 2-Mercapto-5-methylbenzimidazole. (GHS Hazard Codes).[1] National Library of Medicine. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.